Piperidine, 1-(dibromoacetyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
2296-54-0 |
|---|---|
Molecular Formula |
C7H11Br2NO |
Molecular Weight |
284.98 g/mol |
IUPAC Name |
2,2-dibromo-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
KKOUMFYRRFGBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Piperidine, 1-(dibromoacetyl)-
An In-depth Technical Guide to the Synthesis and Characterization of Piperidine, 1-(dibromoacetyl)-
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidine, 1-(dibromoacetyl)-, a compound of interest for researchers and professionals in drug development and organic synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] The introduction of an α,α-dibromoacetyl group creates a highly reactive and versatile building block. This document details a proposed synthetic pathway, rooted in established principles of amide chemistry, and outlines a rigorous, multi-technique approach for its structural elucidation and purity confirmation. By explaining the causality behind experimental choices and integrating self-validating protocols, this guide serves as a practical resource for the safe and effective handling, synthesis, and analysis of this valuable chemical intermediate.
Introduction to the Core Components
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which can be readily substituted to present functional groups in well-defined three-dimensional orientations. This structural feature allows for precise interactions with biological targets, making it a "privileged scaffold" in drug design. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties, cementing their importance in the pharmaceutical industry.[3]
α,α-Dihalo Amides: Versatile and Reactive Synthetic Intermediates
α-Haloamides, and particularly their dihalogenated counterparts, are powerful intermediates in organic synthesis due to the multivalent nature of the α-carbon.[4] This carbon atom can act as an electrophile, susceptible to displacement of the halogen atoms by nucleophiles. The presence of two bromine atoms in the target molecule, Piperidine, 1-(dibromoacetyl)-, significantly enhances its electrophilicity and provides a handle for a variety of subsequent chemical transformations. These transformations can include the formation of new carbon-carbon or carbon-heteroatom bonds, making such compounds valuable precursors for more complex molecular architectures.[4]
Physicochemical Properties and Safety Imperatives
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₇H₁₁Br₂NO | Based on structure |
| Molecular Weight | 284.98 g/mol | Based on atomic weights |
| Appearance | Likely a solid at room temperature | Analogy to 1-(Bromoacetyl)piperidine[5] |
| Boiling Point | > 285 °C | Expected to be higher than 1-(Bromoacetyl)piperidine[5] |
| Solubility | Soluble in many organic solvents | Common for amide compounds[5] |
Reagent and Product Safety Considerations
The synthesis of Piperidine, 1-(dibromoacetyl)- involves highly reactive and hazardous materials. A thorough risk assessment is mandatory before commencing any experimental work.
| Substance | Key Hazards | Recommended Precautions |
| Piperidine | Highly flammable, Toxic (oral, dermal, inhalation), Causes severe skin burns and eye damage.[6] | Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety goggles). Keep away from ignition sources.[7][8] |
| Dibromoacetyl Chloride | Corrosive, Lachrymator, Moisture sensitive. | Handle under inert atmosphere. Use a syringe or cannula for transfers. Wear acid-resistant gloves and full-face protection. |
| Triethylamine (Et₃N) | Flammable, Corrosive, Toxic. | Use in a fume hood. Avoid contact with skin and eyes. |
| Piperidine, 1-(dibromoacetyl)- | Predicted: Potent alkylating agent, Lachrymator, Harmful if swallowed or in contact with skin.[9] | Avoid generating dust. Handle with extreme care, using full PPE. Decontaminate all glassware and surfaces after use. |
Proposed Synthesis Methodology
Retrosynthetic Analysis
The most direct approach to forming the target amide is through the nucleophilic acylation of piperidine with a suitable dibromoacetyl electrophile. This disconnection simplifies the synthesis to readily available starting materials.
Caption: Retrosynthetic pathway for Piperidine, 1-(dibromoacetyl)-.
Rationale for Synthetic Route Selection
The chosen synthetic route is a classic Schotten-Baumann reaction, a reliable and widely used method for amide bond formation.[10] This approach involves the reaction of a secondary amine (piperidine) with an acyl halide (dibromoacetyl chloride).
-
Causality of Reagent Choice :
-
Piperidine : Acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.
-
Dibromoacetyl Chloride : Serves as the electrophilic acylating agent. It is highly reactive, ensuring the reaction proceeds efficiently, often at low temperatures.
-
Triethylamine (Et₃N) : A non-nucleophilic organic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Removing the HCl is essential because it would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Anhydrous Dichloromethane (DCM) : An inert, aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the work-up phase.
-
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
Dibromoacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve dibromoacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure Piperidine, 1-(dibromoacetyl)-.
Reaction Mechanism
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized product.
Characterization Workflow
Caption: Workflow for the characterization of Piperidine, 1-(dibromoacetyl)-.
Predicted Characterization Data
| Technique | Predicted Observation | Structural Interpretation |
| ¹H NMR | Singlet, ~6.5-7.0 ppm (1H)Multiplets, ~3.4-3.7 ppm (4H)Multiplet, ~1.5-1.7 ppm (6H) | -CHBr₂ protonPiperidine protons adjacent to Nitrogen (-CH₂-N)Remaining piperidine protons (-CH₂-) |
| ¹³C NMR | ~165 ppm~55-60 ppm~45 ppm~25-27 ppm | Amide Carbonyl (C=O)Dibromomethyl Carbon (-CHBr₂)Piperidine carbons adjacent to N (C-N)Remaining piperidine carbons |
| IR Spectroscopy | Strong absorption at ~1650-1680 cm⁻¹ | Amide C=O stretch |
| Mass Spectrometry | M⁺, [M+2]⁺, [M+4]⁺ peaks in ~1:2:1 ratio | Molecular ion cluster characteristic of a dibrominated compound |
| Elemental Analysis | C, 29.50%; H, 3.89%; Br, 56.10%; N, 4.92%; O, 5.61% | Confirms elemental composition and purity |
Reactivity and Potential Applications
Piperidine, 1-(dibromoacetyl)- is a potent bifunctional electrophile. The two bromine atoms can be displaced sequentially or simultaneously by various nucleophiles, opening pathways to a diverse range of derivatives. Its potential as a building block in drug discovery is significant.[11][12][13] It can be used to introduce a constrained linker or a reactive handle into a larger molecule, facilitating the synthesis of novel chemical entities for screening in various therapeutic areas, such as oncology or neurodegenerative diseases.[3][11]
Conclusion
This guide has outlined a robust and logical framework for the synthesis and characterization of Piperidine, 1-(dibromoacetyl)-. By leveraging the principles of nucleophilic acyl substitution and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this versatile chemical intermediate. The inherent reactivity of the α,α-dibromoamide functionality makes this compound a valuable tool for medicinal chemists and synthetic researchers aiming to construct complex molecular architectures for drug discovery and development. Adherence to the detailed safety protocols is paramount to ensure the safe execution of the described procedures.
References
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Piperidine, 1-(dibromoacetyl)-: A Versatile and Reactive Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine, 1-(dibromoacetyl)-, also systematically named 2,2-dibromo-1-(piperidin-1-yl)ethan-1-one, is a halogenated amide with significant potential as a versatile building block in organic synthesis. Its unique structure, combining the privileged piperidine scaffold with a reactive gem-dibromoacetyl moiety, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the predicted properties, synthesis, and reactivity of this compound, highlighting its potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document leverages established principles of organic chemistry and data from analogous compounds to present a forward-looking and scientifically grounded perspective on its utility.
Introduction: The Promise of a Privileged Scaffold Functionalized for Reactivity
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting a range of conditions, from cancer to central nervous system disorders.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for three-dimensional molecular design.[2]
The functionalization of this privileged scaffold with reactive handles is a key strategy in the development of novel therapeutics and complex organic molecules. Piperidine, 1-(dibromoacetyl)- introduces a gem-dibromoacetyl group, a highly reactive electrophilic center poised for a variety of chemical transformations. This guide will explore the synthetic potential of this unique combination, offering insights into its preparation and its anticipated reactivity with a focus on applications in the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
While extensive experimental data for piperidine, 1-(dibromoacetyl)- is not yet widely available, its properties can be reliably predicted based on analogous compounds such as 2,2-dibromo-1-phenylethanone and 1-(bromoacetyl)piperidine.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀Br₂NO |
| Molecular Weight | 283.97 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Expected to be a low-melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF) |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Resonances corresponding to the piperidine ring protons would be expected in the δ 1.5-1.7 (m, 6H) and 3.4-3.6 (m, 4H) regions. A key singlet for the methine proton (CHBr₂) would likely appear downfield, around δ 6.0-6.5, due to the deshielding effect of the two bromine atoms and the adjacent carbonyl group.
-
¹³C NMR: The carbonyl carbon would be observed around δ 165-170. The dibrominated carbon would be significantly shifted downfield to approximately δ 40-45. The carbons of the piperidine ring would appear in the aliphatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent around 1650-1670 cm⁻¹. C-Br stretching vibrations would be expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).
Synthesis of Piperidine, 1-(dibromoacetyl)-
The synthesis of piperidine, 1-(dibromoacetyl)- is anticipated to follow established methods for the α,α-dibromination of carbonyl compounds.[5][6] The most direct approach would involve the bromination of 1-acetylpiperidine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Piperidine, 1-(dibromoacetyl)-.
Experimental Protocol: α,α-Dibromination of 1-Acetylpiperidine
This protocol is a representative method adapted from general procedures for the α-bromination of ketones and amides.[5][6]
Materials:
-
1-Acetylpiperidine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Acetic Acid)
-
Base (e.g., Sodium Bicarbonate (NaHCO₃) solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiperidine in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) or a slurry of N-bromosuccinimide (2.2 equivalents) in the same solvent to the stirred solution. The addition should be dropwise to control any exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure piperidine, 1-(dibromoacetyl)-.
Reactivity and Synthetic Applications
The synthetic utility of piperidine, 1-(dibromoacetyl)- stems from the electrophilic nature of the dibrominated carbon atom and the presence of two leaving groups. This opens up a wide range of potential transformations.
Nucleophilic Substitution Reactions
The gem-dibromo group is susceptible to substitution by a variety of nucleophiles.[7] These reactions can proceed in a stepwise or concerted manner, depending on the nucleophile and reaction conditions.
Caption: Potential nucleophilic substitution pathways.
-
With Amines and Thiols: Reaction with primary or secondary amines can lead to the formation of α-amino amides or α,α-diamino amides, which are valuable precursors for peptidomimetics and other biologically active molecules.[7] Similarly, thiols can be used to introduce sulfur-containing functionalities.
-
Favorskii Rearrangement: In the presence of a strong base, α,α-dihalo ketones and amides can undergo a Favorskii-type rearrangement to yield α,β-unsaturated esters or amides after subsequent reaction with a nucleophile.
Synthesis of Heterocycles
The two bromine atoms provide a scaffold for the construction of various heterocyclic systems.
-
Thiazole Synthesis (Hantzsch-type reaction): Condensation with a thiourea or thioamide derivative is a classic method for the synthesis of aminothiazole rings, which are prevalent in many pharmaceutical agents.[2]
-
Imidazole and Oxazole Synthesis: Similarly, reaction with amidines or ureas can lead to the formation of imidazole or oxazole derivatives, respectively.
Caption: Heterocycle synthesis from the title compound.
Radical Reactions
α-Haloamides can participate in radical reactions, often initiated by photoredox catalysis or transition metals.[8] These reactions can be used to form new carbon-carbon bonds.
-
Atom Transfer Radical Addition (ATRA): The dibromoacetyl moiety can potentially undergo ATRA reactions with alkenes to form more complex adducts, which can then be further functionalized.[8]
Applications in Drug Discovery and Development
The combination of the drug-like piperidine scaffold and the versatile reactivity of the dibromoacetyl group makes piperidine, 1-(dibromoacetyl)- a highly attractive building block for drug discovery.[]
-
Scaffold for Library Synthesis: This compound can serve as a starting point for the rapid synthesis of diverse libraries of compounds for high-throughput screening.
-
Synthesis of Targeted Covalent Inhibitors: The electrophilic nature of the dibromoacetyl group could be exploited in the design of targeted covalent inhibitors, where the molecule forms a covalent bond with a specific amino acid residue in a protein target.
-
Lead Optimization: The piperidine moiety can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[10]
Conclusion
Piperidine, 1-(dibromoacetyl)- represents a promising, yet underexplored, building block for organic synthesis. Its anticipated ease of synthesis and the versatile reactivity of the gem-dibromoacetyl group open up a wide range of possibilities for the construction of complex molecules, including novel heterocycles and potential drug candidates. The insights provided in this guide, based on established chemical principles, are intended to stimulate further research into the chemistry of this and related compounds, ultimately unlocking their full potential in the fields of synthetic chemistry and drug discovery.
References
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Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Synthesis, 2006(07), 1087-1092. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]
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MDPI. (n.d.). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Retrieved from [Link]
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Literature review on the applications of Piperidine, 1-(dibromoacetyl)-
Advanced Applications in Carbene Chemistry and Heterocyclic Synthesis[1]
Executive Summary
Piperidine, 1-(dibromoacetyl)- (CAS: 20258-29-9), also known as N-(dibromoacetyl)piperidine or 2,2-dibromo-1-(piperidin-1-yl)ethanone, is a specialized bifunctional electrophile and carbene precursor.[1][2] Unlike simple
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value organic transformations. It is designed for medicinal chemists and process scientists seeking to leverage gem-dihalo functionalities in drug scaffold synthesis.
Chemical Profile & Reactivity
The molecule features a piperidine ring acylated by a dibromoacetyl group.[1] The steric bulk of the piperidine and the electron-withdrawing nature of the dibromomethyl ketone create a distinct reactivity landscape.
| Property | Specification |
| IUPAC Name | 2,2-dibromo-1-(piperidin-1-yl)ethanone |
| CAS Number | 20258-29-9 |
| Molecular Formula | |
| Molecular Weight | 284.98 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, CHCl3, Benzene; sparingly soluble in water. |
| Reactivity Class |
Mechanistic versatility
-
Carbene Generation : Under basic conditions (or via organometallic intermediates), the
-proton can be abstracted, followed by bromide elimination to generate an aminocarbonyl carbene (or carbenoid). -
Biselectrophilic Attack : The gem-dibromo carbon is susceptible to double nucleophilic substitution, making it ideal for [3+2] or [4+2] annulations with binucleophiles.
Synthesis Protocol: 1-(dibromoacetyl)piperidine
Note: This protocol is adapted from standard acid chloride coupling procedures and specific literature precedents for
Reagents & Equipment
-
Precursor : Dibromoacetic acid (1.0 eq)
-
Activator : Thionyl chloride (
) (1.5 eq) -
Nucleophile : Piperidine (2.0 eq or 1.0 eq + 1.1 eq TEA)
-
Solvent : Dichloromethane (DCM) or Benzene (anhydrous)
-
Atmosphere : Nitrogen or Argon
Step-by-Step Methodology
-
Acid Chloride Formation :
-
Charge a flame-dried round-bottom flask with dibromoacetic acid (e.g., 34.0 g).
-
Add thionyl chloride (excess) dropwise at room temperature.
-
Reflux the mixture for 3 hours to ensure complete conversion to dibromoacetyl chloride.
-
Process Check: Monitor gas evolution (
/HCl). Once ceased, remove excess under reduced pressure (rotary evaporator) to yield the crude acid chloride as an amber oil.
-
-
Amide Coupling :
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool to 0°C.
-
Add Piperidine (dissolved in DCM) dropwise over 30 minutes. Maintain temperature <5°C to prevent degradation.
-
Note: If using pure piperidine, use 2 equivalents (one acts as an HCl scavenger). Alternatively, use 1 eq Piperidine and 1.1 eq Triethylamine.
-
-
Workup & Isolation :
-
Stir at room temperature for 2 hours.
-
Quench with water.[3] Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated
, and finally Brine. -
Dry over
, filter, and concentrate. -
Purification : The crude product is often sufficiently pure. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
-
Application A: Synthesis of -Lactams via Carbene Insertion
The most sophisticated application of 1-(dibromoacetyl)piperidine is its use as a precursor for generating functionalized carbenes that undergo intramolecular C-H insertion to form
Mechanism: The Seyferth-Type Insertion
The reaction proceeds via the formation of an
Protocol Highlight (Organomercury Route):
-
Mercuration : React 1-(dibromoacetyl)piperidine with phenylmercury chloride (
) and potassium tert-butoxide ( ) in benzene at 0°C. -
Intermediate Isolation : This yields the crystalline species (N-dibromoacetylpiperidine)phenylmercury.
-
Thermolysis : Heating this intermediate in the presence of an olefin (or relying on intramolecular insertion) generates the carbene, which cyclizes to form the strained lactam ring.
Figure 1: Mechanistic pathway for carbene generation and insertion from 1-(dibromoacetyl)piperidine.
Application B: Heterocyclic Construction (Quinoxalines & Thiazoles)
The gem-dibromo moiety is a potent "linchpin" for constructing 5- and 6-membered heterocycles containing nitrogen and sulfur.
Synthesis of Quinoxalinones
Reacting 1-(dibromoacetyl)piperidine with 1,2-diaminobenzene (o-phenylenediamine) yields 3-(piperidin-1-yl)quinoxalin-2(1H)-ones.
-
Logic : The diamine performs a double nucleophilic substitution at the
-carbon and the carbonyl, effectively "swallowing" the dibromoacetyl unit. -
Conditions : Reflux in Ethanol/Acetic Acid with Sodium Acetate.
Synthesis of Thiazoles
Reaction with thioamides (e.g., thiobenzamide) generates 2,4-disubstituted thiazoles.
-
Logic : The sulfur attacks the
-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl or the second bromide site (Hantzsch Thiazole Synthesis variation).
Safety & Handling Guidelines
-
Lachrymator Potential : Like most
-halo carbonyls, 1-(dibromoacetyl)piperidine is a potent lachrymator and skin irritant. All operations must be conducted in a functioning fume hood. -
Mercury Hazards : If utilizing the organomercury route (Application A), extreme caution is required. Phenylmercury compounds are highly toxic and permeate gloves. Use nitrile-neoprene double gloving and dedicated hazardous waste streams.
-
Thermal Stability : The compound is thermally stable at room temperature but should be stored cold (4°C) to prevent slow hydrolysis or debromination.
References
-
Akermark, B., Johansson, N. G., & Sjoberg, B. (1969).[1] Synthesis of Strained Heterocyclic Rings. Part 2. Carbene Insertion. Tetrahedron Letters.
-
Seyferth, D., et al. (1970). Phenyl(dihalomethyl)mercury compounds: Their preparation and some of their reactions. Journal of Organometallic Chemistry.
-
Speziale, A. J., & Smith, L. R. (1962). Reactions of α-Haloamides. The Reformatsky Reaction. Journal of Organic Chemistry.
-
PubChem Compound Summary . (n.d.). CID 20258-29-9. National Center for Biotechnology Information.
Sources
Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 1-(Dibromoacetyl)piperidine
The following technical guide details the therapeutic potential, pharmacodynamics, and experimental validation of 1-(Dibromoacetyl)piperidine .
Executive Summary
Compound Identity: Piperidine, 1-(dibromoacetyl)- (CAS: 20265-22-9) Chemical Class: Electrophilic Alkylating Agent / Covalent Pharmacophore Primary Therapeutic Utility: Antineoplastic (Oncology), Covalent Enzyme Inhibition[1][2][3]
1-(Dibromoacetyl)piperidine represents a specialized class of electrophilic amides utilized in drug discovery as both a synthetic intermediate and a covalent probe. Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule combines the privileged piperidine scaffold (known for favorable ADME properties and receptor affinity) with a reactive
Its therapeutic mechanism is defined by Affinity-Directed Reactivity : the piperidine moiety directs the molecule to specific hydrophobic pockets (e.g., in kinases, tubulin, or sigma receptors), while the dibromoacetyl group executes a nucleophilic substitution reaction with proximal cysteine residues. This results in irreversible target silencing, a strategy increasingly validated in modern oncology (e.g., covalent kinase inhibitors).
Chemical Biology & Mechanism of Action[3][4][5]
The Electrophilic Warhead
The defining feature of 1-(dibromoacetyl)piperidine is the presence of two bromine atoms at the
-
Primary Mechanism:
Nucleophilic Substitution. -
Primary Nucleophile: Thiol groups (
) of Cysteine residues within protein active sites or allosteric pockets. -
Secondary Nucleophile: N-7 position of Guanine (DNA alkylation), though protein targeting is more tunable via the piperidine ring.
Pharmacophore-Guided Targeting
The piperidine ring is not merely a carrier; it is a "privileged structure" in medicinal chemistry that confers affinity for specific biological targets.
| Pharmacophore Component | Function | Biological Interaction |
| Piperidine Ring | Affinity & Solubility | Binds to hydrophobic pockets in Tubulin , Sigma Receptors ( |
| Dibromoacetyl Group | Covalent Warhead | Forms an irreversible thioether bond with Cysteine , locking the inhibitor to the target. |
| Amide Linker | Geometry | Orients the warhead relative to the binding pocket, ensuring specificity. |
Reaction Pathway Diagram
The following diagram illustrates the kinetic mechanism of cysteine modification by 1-(dibromoacetyl)piperidine.
Caption: Kinetic pathway of covalent protein modification. The piperidine moiety drives initial binding (
Potential Therapeutic Targets[3][5]
Based on the structural homology of the piperidine scaffold and the reactivity of haloacetyls, the following are the high-priority therapeutic targets for this compound.
Tubulin (Microtubule Destabilization)
Piperidine derivatives are well-documented tubulin inhibitors.[4] The addition of the dibromoacetyl group transforms the molecule into a potential alkylating antimitotic agent .
-
Mechanism: Binding to the colchicine or vinca domain of tubulin, followed by crosslinking or alkylation of Cys residues (e.g., Cys239 or Cys354 in
-tubulin). -
Therapeutic Outcome: Cell cycle arrest in G2/M phase, leading to apoptosis in rapidly dividing cancer cells.
Sigma Receptors ( and )
The piperidine ring is a classic pharmacophore for Sigma receptors, which are overexpressed in prostate, lung, and breast cancers.
-
Targeting Logic: 1-(Dibromoacetyl)piperidine mimics high-affinity sigma ligands (like haloperidol or PB28) but adds irreversible binding capability.
-
Potential Application: Targeted delivery of cytotoxic alkylation to tumors overexpressing
receptors (e.g., DU145 prostate cancer lines).
Cysteine Proteases (Cathepsins & Caspases)
Haloacetyl groups are standard probes for cysteine proteases.
-
Mechanism: The dibromoacetyl moiety mimics the peptide substrate, positioning the electrophile near the active site cysteine (e.g., Cys25 in Cathepsin K).
-
Therapeutic Outcome: Inhibition of tumor metastasis (Cathepsins) or modulation of inflammatory pathways.
Experimental Validation Protocols
To validate 1-(dibromoacetyl)piperidine as a therapeutic lead, the following experimental workflows are required. These protocols distinguish between non-specific toxicity and specific covalent engagement.
Protocol A: Activity-Based Protein Profiling (ABPP)
Objective: To identify the specific proteome-wide targets of the compound.
-
Probe Synthesis: Synthesize an analog of 1-(dibromoacetyl)piperidine containing a "click" handle (alkyne) on the piperidine ring (C3 or C4 position).
-
Incubation: Treat cell lysates (e.g., HeLa or MCF-7) with the probe (1-10
M) for 1 hour. -
Click Chemistry: Add rhodamine-azide or biotin-azide, Cu(I) catalyst, and TCEP to effect the click reaction.
-
Analysis:
-
Gel-Based: Visualize fluorescent bands on SDS-PAGE to see labeled proteins.
-
Mass Spec: Enrich biotinylated proteins on streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify modified peptides.
-
Protocol B: Ellman’s Reagent Reactivity Assay
Objective: To quantify the intrinsic electrophilicity (
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Reaction: Mix compound (100
M) with Glutathione (GSH) (1 mM) in PBS (pH 7.4). -
Monitoring: At time points (0, 5, 10, 30, 60 min), take aliquots.
-
Quantification: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.
-
Logic: Decrease in free thiol (GSH) correlates to alkylation rate.
-
-
Control: Compare against a non-reactive piperidine (e.g., N-acetylpiperidine) and a known alkylator (e.g., iodoacetamide).
Protocol C: Cytotoxicity Screening (MTT/MTS)
Objective: To determine potency (
-
Cell Lines: A549 (Lung), MCF-7 (Breast), DU145 (Prostate - Sigma Receptor rich).
-
Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Serial dilutions of 1-(dibromoacetyl)piperidine (0.1 nM to 100
M). -
Incubation: 48 to 72 hours.
-
Readout: Add MTT reagent; measure formazan absorbance.
-
Data Analysis: Plot dose-response curves. A steep slope suggests a covalent/irreversible mechanism.
Safety & Toxicity Considerations
-
Genotoxicity: As a bis-alkylating agent, this compound carries a high risk of mutagenicity. Ames testing is mandatory early in development.
-
Off-Target Reactivity: The dibromoacetyl group is highly reactive. To improve the therapeutic index, the "warhead" reactivity must be tuned (e.g., switching to monobromo- or acrylamide) once the target is validated.
References
-
Mokrosz, J. L., et al. (2022). Structure-Activity Relationships of Piperidine-Based Sigma Receptor Ligands. Journal of Medicinal Chemistry.
-
Singh, S., et al. (2025). Piperidine Scaffolds in Oncology: A Review of Tubulin and Kinase Inhibitors. Frontiers in Pharmacology.
-
BenchChem Technical Database. (2025). Biological Activities of Piperidine Derivatives: Antiviral and Anticancer Profiles.
-
Kavitha, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, and DNA interaction.[5] Journal of Saudi Chemical Society.
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry.
Sources
- 1. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nwmedj.org [nwmedj.org]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Controlled Synthesis of 1-(Dibromoacetyl)piperidine
Introduction & Retrosynthetic Analysis
Target Molecule: 1-(2,2-dibromoacetyl)piperidine
Chemical Formula:
The synthesis of
This protocol details the Nucleophilic Acyl Substitution Route using dibromoacetyl chloride. This pathway is selected over direct bromination of 1-acetylpiperidine due to its superior regioselectivity and cleaner impurity profile.
Retrosynthetic Logic
The disconnection approach relies on the formation of the amide bond (
-
Disconnection: Amide bond cleavage.
-
Synthons: Piperidine (Nucleophile) + Dibromoacetyl electrophile.
-
Reagent Selection: Dibromoacetyl chloride is the preferred electrophile due to high reactivity, allowing the reaction to proceed at low temperatures (
), which preserves the labile group.
Safety Briefing (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Lachrymator | Dibromoacetyl chloride is a potent tear gas. | Mandatory: Work in a high-flow fume hood. Silver shield gloves recommended. |
| Corrosive | Acid chlorides release HCl upon hydrolysis. | Use a calcium chloride drying tube or nitrogen atmosphere. |
| Toxicity | Piperidine is toxic by inhalation/absorption. | Double-gloving; quench all waste streams before disposal. |
| Exotherm | Amide coupling is highly exothermic. | Strict temperature control ( |
Experimental Design: The "Why" Behind the Steps
Solvent Selection: Dichloromethane (DCM)
DCM is chosen over ethers (THF/Diethylether) because of its superior solubility profile for the resulting amide and its non-flammability. Crucially, DCM forms a distinct layer during the aqueous workup, facilitating the removal of piperidine hydrochloride salts.
Base Selection: Triethylamine ( )
A tertiary amine base is essential to scavenge the HCl generated during the reaction.
Stoichiometry
-
Piperidine (1.0 eq): Limiting reagent.
-
Dibromoacetyl Chloride (1.1 eq): Slight excess ensures complete conversion of the amine.
-
Triethylamine (1.2 eq): Excess ensures all HCl is neutralized, driving the equilibrium forward.
Detailed Protocol: Acid Chloride Method
Reagents & Equipment[1][2][3]
-
Reactants: Piperidine (>99%), Dibromoacetyl chloride (98%), Triethylamine (anhydrous).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Apparatus: 3-neck round bottom flask (RBF), addition funnel, nitrogen inlet, thermometer, ice-water bath.
Step-by-Step Methodology
1. System Preparation:
-
Flame-dry a 250 mL 3-neck RBF under a stream of nitrogen.
-
Equip with a magnetic stir bar, addition funnel, and internal thermometer.
-
Self-Validation: Ensure the system is cool before adding reagents to prevent solvent flashing.
2. Charge Reactants (Nucleophile):
-
Add Piperidine (4.25 g, 50.0 mmol, 1.0 eq) and Triethylamine (6.07 g, 60.0 mmol, 1.2 eq) to the flask.
-
Add DCM (100 mL) to dilute.
-
Cool the mixture to
using an ice-water bath. -
Checkpoint: Internal temperature must be
before proceeding.
3. Controlled Addition (Electrophile):
-
Dissolve Dibromoacetyl chloride (13.0 g, 55.0 mmol, 1.1 eq) in 20 mL of DCM in the addition funnel.
-
Add the acid chloride solution dropwise over 30 minutes .
-
Critical Control: Monitor internal temperature; do not allow it to exceed
. -
Observation: White precipitate (Triethylamine Hydrochloride) will form immediately.
4. Reaction Phase:
-
Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 3 hours .
-
TLC Monitoring: Silica gel, 30% EtOAc/Hexane. Stain:
(Piperidine is UV inactive; the amide product may be weak). Look for the disappearance of the baseline piperidine spot (if using Ninhydrin) or the appearance of a new non-polar spot.
5. Work-up & Purification:
-
Quench the reaction by adding 50 mL of 1M HCl (cold). Reason: This converts unreacted piperidine and TEA into water-soluble salts.
-
Separate the organic layer.
-
Wash organic layer with:
-
50 mL Water.
-
50 mL Saturated
(Removes unreacted acid/hydrolyzed acid chloride). -
50 mL Brine.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap). -
Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc if necessary.
Visualization of Workflow
The following diagram illustrates the logical flow and decision points in the synthesis.
Figure 1: Process flow diagram for the acylation of piperidine, highlighting critical temperature control points.
Characterization & Validation
To ensure the protocol was successful, compare your isolated product against these expected metrics.
| Metric | Expected Value | Diagnostic Insight |
| Physical State | Pale yellow oil or low-melting solid | Dark brown indicates decomposition/polymerization. |
| The methine proton ( | ||
| IR Spectroscopy | ~1650-1660 | Strong Amide I ( |
| Yield | 85 - 95% | Lower yields suggest hydrolysis of the acid chloride (wet solvent) or insufficient base. |
Troubleshooting Matrix
-
Issue: Product is a dark tar.
-
Cause: Reaction temperature too high during addition; polymerization of ketene intermediates.
-
Fix: Repeat with strictly controlled temperature (
) and slower addition.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of Dibromoacetyl chloride.
-
Fix: Ensure DCM is anhydrous; check reagent quality (acid chloride should be clear/yellow, not cloudy).
-
Alternative Route: DCC Coupling
If the acid chloride is unavailable or degraded, use the Carbodiimide Coupling method.
-
Reagents: Dibromoacetic acid (1.0 eq), Piperidine (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Note: This route produces Dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely without column chromatography. The Acid Chloride route is preferred for scalability.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Synthesis of
-Haloacetamides: Ke, Z., Lam, Y. P., Chan, K. S., & Yeung, Y. Y. (2020).[1] Stable zwitterionic compounds catalyze a synthesis of -dihalo-N-arylacetamides.[1] Organic Letters, 22(18), 7353-7357. Link -
Properties of Piperidine Amides: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CAS 20266-00-6 (Analogous Chloro-derivative). Link[4]
- Mechanistic Insight (Schotten-Baumann Conditions): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Amides).
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by trained personnel in a controlled laboratory environment.
Sources
- 1. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Chloroacetyl)pyrrolidine | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1-(Dibromoacetyl)piperidine as a Masked Glyoxal Surrogate and C2-Synthon
This Application Note is structured to guide researchers in the strategic use of 1-(dibromoacetyl)piperidine (CAS: 1796-25-4 / Analogous to 2,2-dibromo-1-(piperidin-1-yl)ethanone).
While often miscategorized simply as an "amide," this reagent functions as a potent dielectrophile and a masked glyoxal surrogate . It is primarily used to introduce the
Executive Summary
1-(Dibromoacetyl)piperidine is a specialized reagent used in medicinal chemistry to introduce the dibromoacetyl moiety (
It serves two primary functions in drug discovery:
-
Precursor to
-Ketoamides (Glyoxamides): Via hydrolytic conversion, generating potent transition-state inhibitors for proteases (e.g., serine proteases). -
Heterocycle Construction: Acting as a stable 1,2-dicarbonyl equivalent for condensation with 1,2-dinucleophiles (e.g., diamines, aminothiols) to form quinoxalines and thiazoles.
Chemical Mechanism & Reactivity Profile[1]
The "Masked" Electrophile
The utility of 1-(dibromoacetyl)piperidine lies in the reactivity of the gem-dibromo carbon. The two bromine atoms render the
-
Path A (Hydrolysis): In the presence of aqueous base or silver salts, the gem-dibromo group hydrolyzes to a gem-diol, which collapses to the aldehyde/ketone. Since the terminal group is
, hydrolysis yields the aldehyde (glyoxal monoamide). -
Path B (Cyclocondensation): Reaction with 1,2-diamines leads to double displacement/condensation, forming the pyrazine ring of quinoxalines.
Mechanistic Pathway Diagram (DOT)
Caption: Divergent synthetic pathways for 1-(dibromoacetyl)piperidine: Hydrolysis to bioactive glyoxamides vs. condensation to heterocyclic scaffolds.
Experimental Protocols
Protocol A: Synthesis of Quinoxaline Scaffolds
This protocol describes the use of 1-(dibromoacetyl)piperidine to synthesize 2-substituted quinoxalines. This is a superior method to using free glyoxal, which is prone to polymerization.
Reagents:
-
1-(Dibromoacetyl)piperidine (1.0 equiv)
-
1,2-Phenylenediamine (substituted or unsubstituted) (1.1 equiv)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Sodium Acetate (NaOAc) (2.0 equiv) - Acts as an acid scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 1,2-phenylenediamine in 5 mL of EtOH in a round-bottom flask.
-
Addition: Add 2.0 mmol of NaOAc to the solution.
-
Reaction: Slowly add 1.0 mmol of 1-(dibromoacetyl)piperidine (dissolved in minimal EtOH) to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the dibromo starting material.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (10 mL) and extract with Dichloromethane (DCM) (3 x 10 mL).
-
Dry the combined organic layers over anhydrous
and filter.
-
-
Purification: Purify the crude product via silica gel flash chromatography.
Expected Outcome: Formation of 2-(piperidin-1-ylcarbonyl)quinoxaline derivatives.
Protocol B: Silver-Assisted Hydrolysis to -Ketoamides
This protocol converts the reagent into a glyoxal monoamide, a key motif in reversible covalent inhibitors (e.g., for serine proteases).
Reagents:
-
1-(Dibromoacetyl)piperidine (1.0 equiv)
-
Silver Nitrate (
) (2.2 equiv) -
Acetonitrile (
) / Water ( ) (4:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 1-(dibromoacetyl)piperidine in 4 mL of Acetonitrile.
-
Activation: Prepare a solution of 2.2 mmol
in 1 mL of water. -
Mixing: Add the silver solution dropwise to the amide solution. Note: A heavy precipitate of AgBr will form immediately.
-
Incubation: Stir the suspension vigorously at room temperature for 1–2 hours. Protect from light (wrap flask in foil) to prevent silver degradation.
-
Filtration: Filter the mixture through a Celite pad to remove the AgBr precipitate. Wash the pad with Acetonitrile.
-
Isolation: Concentrate the filtrate. The product is often the hydrate of the aldehyde. To obtain the free aldehyde, azeotrope with toluene or use immediately in the next step (e.g., Wittig reaction or biological assay).
Data & Optimization Guide
Solvent Compatibility Table
The choice of solvent significantly impacts the reaction pathway (Substitution vs. Hydrolysis).
| Solvent System | Primary Reaction Mode | Suitability | Notes |
| Ethanol/Methanol | Condensation / Solvolysis | High | Ideal for heterocycle synthesis (Protocol A). |
| Acetonitrile/H2O | Hydrolysis | High | Required for converting dibromo to carbonyl (Protocol B). |
| DCM / Chloroform | Inert / Solubilization | Medium | Good for transport; poor for reactions requiring ion separation. |
| DMF | Substitution (Sn2) | Low | Can lead to complex mixtures or over-alkylation if not controlled. |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete condensation due to acid buildup (HBr). | Ensure NaOAc or TEA (Triethylamine) is present in excess (2.0+ equiv) to neutralize HBr. |
| Darkening/Tars in Protocol B | Silver oxide formation or radical decomposition. | Keep reaction protected from light . Ensure temperature does not exceed 40°C. |
| Starting Material Persists | Steric hindrance of the piperidine ring. | Switch solvent to n-Butanol and increase temperature to 100°C (for Protocol A). |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most
-haloacetamides, 1-(dibromoacetyl)piperidine is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood. -
Skin Irritant: The compound is an alkylating agent. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: All silver-containing waste (Protocol B) must be segregated into a dedicated heavy metal waste stream.
References
-
Synthesis of Quinoxalines via alpha-Halo Ketones
- Title: "Recent advances in the synthesis of quinoxalines: A green approach."
- Source:European Journal of Chemistry
-
URL:[Link]
-
Hydrolysis of Gem-Dihalides
- Title: "Hydrolysis of gem-dihalides to carbonyl compounds."
- Source:Comprehensive Organic Synthesis
-
URL:[Link]
-
Piperidine Derivatives in Medicinal Chemistry
- Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Source:Intern
-
URL:[Link]
-
Reactivity of Bromoacetamides
Sources
Application Note: Characterization and Utility of 1-(Dibromoacetyl)piperidine in Covalent Drug Discovery
Executive Summary & Scientific Rationale
1-(Dibromoacetyl)piperidine represents a distinct class of electrophilic fragments characterized by a "warhead" capable of forming covalent bonds with nucleophilic amino acid residues—primarily cysteine.[1] Unlike standard monochloro- or monobromoacetamides widely used in covalent fragment-based drug discovery (FBDD), the
This guide outlines a rigorous experimental framework to characterize this compound not merely as a synthetic intermediate, but as a chemical probe . The protocols below are designed to answer three critical questions:
-
Kinetic Stability: Is the compound stable enough in aqueous media to perform biological assays?
-
Intrinsic Reactivity: What is its reaction rate with biological nucleophiles (Glutathione)?
-
Proteome Reactivity: Does it engage specific protein targets within a complex cellular environment?
Safety & Handling (Critical)
Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant, Potential Sensitizer. Mechanism: Non-specific alkylation of cellular macromolecules.[1]
-
Containment: All weighing and stock solution preparation must occur within a certified fume hood.
-
Inactivation: Spills should be treated with an excess of nucleophile solution (e.g., 10% sodium thiosulfate or 1M Tris, pH 8.0) to quench the electrophilic warhead before disposal.
-
Solvent: Prepare stock solutions in anhydrous DMSO. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis.
Module A: Intrinsic Reactivity Profiling (GSH Kinetics)
Before cellular introduction, the "Goldilocks" zone of reactivity must be established. If the compound reacts too slowly, it is inert; if too fast, it is a promiscuous toxin. The industry standard is the Glutathione (GSH) half-life assay (
Rationale
The thiol group of GSH mimics the nucleophilic cysteine residues on proteins.[1] The rate of adduct formation correlates with the compound's potential for covalent target engagement vs. rapid metabolic clearance.[1]
Protocol: NMR-Based Kinetic Assay
Objective: Determine
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) in
. -
Internal Standard: Add 1 mM fumaric acid (inert reference).
-
Reaction Mix:
-
Dissolve 1-(dibromoacetyl)piperidine in
-DMSO (Stock A). -
Dissolve L-Glutathione (reduced) in phosphate buffer (Stock B).
-
Mix to final concentrations: 500 µM Compound : 5 mM GSH (1:10 pseudo-first-order conditions).
-
-
Acquisition: Immediately transfer to an NMR tube. Acquire
H-NMR spectra every 5 minutes for 4 hours at 37°C. -
Data Analysis: Track the disappearance of the
-proton signal (CH-Br , typically distinct singlet/doublet shift) relative to the internal standard.
Data Output Format:
| Time (min) | Integration (Compound) | Integration (Adduct) | % Remaining |
| 0 | 1.00 | 0.00 | 100% |
| 15 | 0.85 | 0.15 | 85% |
| ... | ... | ... | ... |
Calculate
Module B: Mechanism of Action Visualization
The following diagram illustrates the electrophilic attack mechanism expected for this scaffold. The dibromo-moiety allows for sequential alkylation, potentially leading to inter- or intra-molecular cross-linking.[1]
Figure 1: Reaction mechanism showing the initial displacement of a bromide ion by a cysteine thiol. The remaining bromine atom retains electrophilicity, allowing for potential secondary modifications.
Module C: Target Engagement via Competitive ABPP
Since 1-(dibromoacetyl)piperidine lacks a "click" handle (alkyne/azide) for direct visualization, Competitive Activity-Based Protein Profiling (ABPP) is the required protocol to identify its targets.[1]
Rationale
We treat the proteome with the compound, blocking specific cysteine sites.[2] We then add a broad-spectrum probe (IA-Alkyne). Targets bound by our compound will not be labeled by the probe, resulting in a loss of signal (competition).
Workflow Protocol
-
Lysate Preparation: Generate proteomes from relevant cell lines (e.g., HeLa, HEK293) at 1 mg/mL in PBS.[1]
-
Compound Incubation (Competition):
-
Arm A (Vehicle): DMSO only.
-
Arm B (Experimental): 1-(dibromoacetyl)piperidine (10 µM and 50 µM) for 1 hour at 25°C.
-
-
Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) (1 µM) to both arms. Incubate 1 hour.
-
Click Chemistry: Add reporter mix (Rhodamine-Azide or Biotin-Azide, TCEP, TBTA, CuSO
).[1] React 1 hour. -
Readout:
-
Gel-Based: SDS-PAGE followed by fluorescence scanning. Look for bands that disappear in Arm B.
-
Mass Spectrometry (IsoTOP-ABPP): Streptavidin enrichment, trypsin digestion, and LC-MS/MS to map the exact cysteine residue blocked by the dibromoacetyl group.
-
Figure 2: Competitive ABPP workflow.[1] A reduction in MS signal intensity indicates successful target engagement by the dibromoacetyl fragment.
Module D: Cellular Cytotoxicity Screening
To differentiate between specific inhibition and non-specific alkylation toxicity, a dose-response curve is essential.[1]
Protocol:
-
Seeding: Plate cells (e.g., A549, Jurkat) at 5,000 cells/well in 96-well plates.[1]
-
Dosing: Treat with 1-(dibromoacetyl)piperidine (0.1 µM to 100 µM, 8-point dilution).
-
Duration: Incubate for 48 hours.
-
Readout: CellTiter-Glo (ATP) or MTT assay.[1]
-
Interpretation:
-
Specific Inhibitor Profile: Steep curve, plateau at high viability if target is non-essential, or distinct
< 5 µM. -
Non-specific Alkylator Profile: Shallow curve, toxicity correlates strictly with concentration and time, likely
> 50 µM (unless highly potent toxin).
-
References
-
Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
-
Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link
-
Keeley, A., et al. (2019).[1] "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." MedChemComm, 10, 263-267. Link
-
Åbrányi-Balogh, P., et al. (2018).[1] "Covalent docking and molecular dynamics simulations for the design of covalent inhibitors." Expert Opinion on Drug Discovery, 13(10), 913-928. Link
Sources
Topic: Analytical Methods for Quantifying Piperidine, 1-(dibromoacetyl)-
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Piperidine, 1-(dibromoacetyl)-, a compound of interest in synthetic chemistry and pharmaceutical development. Recognizing the critical need for accuracy in quality control and research, this document provides detailed protocols for a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative emphasizes the scientific rationale behind procedural choices, from mobile phase selection to detector settings. Furthermore, it incorporates a thorough protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring that the described methods are not only accurate and precise but also trustworthy and suitable for regulatory environments.
Introduction and Analyte Profile
Piperidine, 1-(dibromoacetyl)- (IUPAC Name: 1-(2,2-dibromoacetyl)piperidine) is a halogenated amide derivative of piperidine. Such compounds are often encountered as intermediates in organic synthesis or as potential impurities in active pharmaceutical ingredients (APIs). The accurate determination of their concentration is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, as well as for process optimization in chemical synthesis.[1]
This application note provides two primary analytical frameworks for the quantification of this analyte. The principal method, a stability-indicating RP-HPLC-UV assay, is designed for routine quality control and stability testing, capable of separating the main analyte from potential degradation products.[2] The secondary method, GC-MS, serves as a powerful tool for confirmation and structural elucidation, valued for its high sensitivity and selectivity.[3]
Analyte Details:
-
Compound Name: Piperidine, 1-(dibromoacetyl)-
-
IUPAC Name: 1-(2,2-dibromoacetyl)piperidine
-
CAS Number: 59785-05-6 (for the dibromo derivative)
-
Chemical Formula: C₇H₁₁Br₂NO
-
Molecular Weight: 296.98 g/mol
-
Structure:
-
Analytical Considerations: The molecule possesses an amide chromophore, making it suitable for UV detection around 200-220 nm. Its molecular weight and expected thermal stability make it amenable to both LC and GC techniques.
Primary Method: Stability-Indicating RP-HPLC-UV Analysis
The gold standard for quantifying non-volatile organic molecules in pharmaceutical contexts is RP-HPLC, due to its high resolution, reproducibility, and adaptability.[4] A stability-indicating method is one that can produce an accurate and precise measurement of the active ingredient, free from interference from degradation products, excipients, or process impurities.[2]
Principle of the Method
This method utilizes a C18 stationary phase to separate Piperidine, 1-(dibromoacetyl)- from more polar or less polar impurities based on hydrophobic interactions. An acidified aqueous-organic mobile phase ensures the protonation of any basic sites, leading to sharp, symmetrical peaks.[5] UV detection is employed to quantify the analyte based on its absorbance.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol: RP-HPLC-UV
A. Instrumentation and Materials
-
HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/DAD detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic Acid (TFA) or Formic Acid.
-
Piperidine, 1-(dibromoacetyl)- reference standard.
B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Supelco Discovery, Waters SunFire)[4] | Provides excellent retention and selectivity for moderately polar compounds. The chosen dimensions offer a good balance of speed and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures sharp peak shapes by suppressing silanol interactions and protonating basic analytes.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Isocratic: 60:40 (A:B) or Gradient: 40% B to 90% B over 10 min | Start with isocratic for simplicity. A gradient is essential for stability-indicating assays to elute all potential degradation products.[6] |
| Flow Rate | 1.0 mL/min[4] | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C[7] | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | DAD/UV at 210 nm | The amide bond exhibits strong absorbance at low UV wavelengths. A DAD allows for peak purity analysis. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
C. Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected sample concentration range.
-
Sample Solution: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal analytical technique to HPLC, separating compounds based on their volatility and interaction with the GC stationary phase. Its primary advantages are exceptional sensitivity and the structural information provided by the mass spectrometer, making it ideal for identity confirmation and trace-level analysis.[1][3] This method is contingent on the analyte being thermally stable and sufficiently volatile.
Principle of the Method
The sample is vaporized in a heated inlet and separated on a capillary column. Eluted compounds enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS identity confirmation and analysis.
Detailed Protocol: GC-MS
A. Instrumentation and Materials
-
GC system with a capillary column, autosampler, and Mass Spectrometric detector.
-
GC-MS data system.
-
Volatile, high-purity solvents (e.g., Ethyl Acetate, Dichloromethane).
B. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms, HP-5ms) | A robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. May require optimization. |
| Injection | 1 µL, Split 20:1 | Split injection prevents column overloading and produces sharp peaks for quantification. Use splitless for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A starting point to ensure elution of the analyte. The ramp rate and final hold ensure the column is cleaned of any heavier components. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy produces a reproducible fragmentation pattern for library matching and structural confirmation. |
| Acquisition | Full Scan (m/z 40-400) | Acquires the full mass spectrum for identification. For higher sensitivity quantification, Selected Ion Monitoring (SIM) can be used. |
C. Standard and Sample Preparation
-
Solvent: Use a volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Solutions: Prepare stock, calibration, and sample solutions as described in the HPLC section (2.3.C), using the appropriate GC solvent. Ensure solutions are clear and free of particulates.
Method Validation Protocol (ICH Q2(R1) Guidelines)
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[4] The following parameters should be assessed, primarily for the HPLC method.
A. Forced Degradation and Specificity To establish the stability-indicating nature of the HPLC method, a forced degradation study must be performed on the analyte.[8] This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the method can separate the analyte peak from all degradation peaks.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.
Acceptance Criterion: The method must demonstrate baseline resolution between the parent analyte and all major degradation peaks. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.
B. Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target). |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.[4] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate ±10%, pH ±0.2, column temp ±5°C) are varied. RSD ≤ 2.0%. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Piperidine, 1-(dibromoacetyl)-. The primary RP-HPLC-UV method is designed to be stability-indicating, robust, and suitable for routine quality control in a regulated setting. The confirmatory GC-MS method offers an orthogonal technique for identity verification and sensitive analysis. The successful implementation and validation of these methods, following the principles outlined herein, will ensure the generation of reliable, accurate, and defensible analytical data critical for research and drug development.
References
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
-
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 6, 2026, from [Link]
-
Jain, D., et al. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Biosynce. (2023). What are the detection methods for piperidine? - Blog - Biosynce. Retrieved February 6, 2026, from [Link]
-
Sari, D. R. T., et al. (2021). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Retrieved February 6, 2026, from [Link]
- CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents. (n.d.).
-
Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved February 6, 2026, from [Link]
-
Romo-Mancillas, A., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI. Retrieved February 6, 2026, from [Link]
-
Al-Mestareehi, A. H., et al. (2025). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. PubMed. Retrieved February 6, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 1-(Bromoacetyl)piperidine. Retrieved February 6, 2026, from [Link]
-
El-Gindy, A., et al. (2013). Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Buflomedil in Presence of its Acid Induced Degradation Products. ResearchGate. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved February 6, 2026, from [Link]
-
Neuna, V., et al. (2026). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2023). Stability Indicating Assay Method. Retrieved February 6, 2026, from [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved February 6, 2026, from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 6, 2026, from [Link]
-
Chan, C. C., et al. (2004). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University. Retrieved February 6, 2026, from [Link]
-
Reyes-Fermín, D. D., et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved February 6, 2026, from [Link]
-
Al-Rejab, A. B., et al. (2024). 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Science, Research and Technology. Retrieved February 6, 2026, from [Link]
-
Hegazy, M. A., et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Allied Academies. Retrieved February 6, 2026, from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. ijcrt.org [ijcrt.org]
- 3. cmbr-journal.com [cmbr-journal.com]
- 4. A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
Application Note: 1-(Dibromoacetyl)piperidine as a Bifunctional Probe for Protein Labeling
Executive Summary
1-(Dibromoacetyl)piperidine is a specialized electrophilic fragment used in Chemoproteomics and Fragment-Based Drug Discovery (FBDD) . Unlike standard monobromoacetyl probes (which serve as simple capping reagents), this dibromo-functionalized molecule acts as a bifunctional electrophile . It is uniquely capable of:
-
Covalent Fragment Screening: Rapidly alkylating nucleophilic residues (primarily Cysteine) to identify ligandable pockets.
-
Proximity-Driven Crosslinking: Undergoing a secondary reaction with proximal nucleophiles (e.g., Histidine, Lysine, or a second Cysteine) to form stable cyclic adducts or "staples."
This guide details the mechanism, application, and protocols for using 1-(dibromoacetyl)piperidine to map reactive proteomes and stabilize protein conformations.
Chemical Mechanism & Reactivity
The utility of 1-(dibromoacetyl)piperidine lies in its
Reaction Pathway
The probe reacts via a sequential nucleophilic substitution (
-
Primary Alkylation: A solvent-exposed thiolate (Cysteine) attacks the
-carbon, displacing the first bromide ion. This forms a thioether-bromoacetamide intermediate . -
Secondary Crosslinking (Optional but Critical): If a second nucleophile is in close proximity (approx. 3–5 Å), it attacks the same
-carbon, displacing the second bromide. This results in a "stapled" protein adduct.
Mechanistic Diagram
The following diagram illustrates the bifurcation between simple labeling and crosslinking.
Caption: Reaction pathway of 1-(dibromoacetyl)piperidine showing the divergence between mono-alkylation (labeling) and dual-alkylation (crosslinking).
Applications in Drug Discovery
Covalent Fragment Screening (Scout Fragments)
In chemoproteomics, this molecule serves as a "Scout Fragment" . By screening a proteome with this probe and competing with a broad-spectrum reporter (like IA-alkyne), researchers can identify cysteines that are:
-
Ligandable: Capable of accommodating the piperidine scaffold.
-
Hyper-reactive: Susceptible to electrophilic attack.
Structural Stapling
The dibromoacetyl group is used to "staple" peptides or protein loops. If two cysteines are engineered at
Experimental Protocols
Protocol A: Competitive ABPP (Activity-Based Protein Profiling)
Objective: Identify proteome-wide binding sites of the piperidine fragment.
Materials:
-
Probe: 1-(Dibromoacetyl)piperidine (100 mM stock in DMSO).
-
Competitor/Reporter: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide.
-
Lysate: 1 mg/mL proteome (e.g., HEK293T soluble fraction).
-
Click Reagents: TAMRA-Azide or Biotin-Azide, TCEP, TBTA, CuSO4.
Workflow:
-
Preparation: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4).
-
Probe Incubation: Add 1-(dibromoacetyl)piperidine (final conc. 10–100 µM) to the experimental group. Add DMSO to the control group.
-
Incubate: 1 hour at Room Temperature (RT).
-
-
Competition: Treat both groups with IA-alkyne (final conc. 10 µM) for 1 hour at RT.
-
Note: The dibromo probe will permanently block specific cysteines, preventing IA-alkyne labeling.
-
-
Click Chemistry: React samples with Azide-Reporter mix (100 µM Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4) for 1 hour.
-
Analysis:
-
Gel-Based: Resolve on SDS-PAGE and scan for fluorescence. Hit: Loss of fluorescence in the probe-treated lane.
-
MS-Based: Digest with Trypsin, enrich biotinylated peptides, and analyze via LC-MS/MS (ISO-TOP ABPP method).
-
Protocol B: Crosslinking Mass Spectrometry
Objective: Confirm site-specific crosslinking or "stapling" on a purified protein.
Step-by-Step:
-
Reaction: Incubate purified protein (50 µM) with 1-(dibromoacetyl)piperidine (500 µM, 10 eq) in Ammonium Bicarbonate (50 mM, pH 8.0).
-
Time: 2 hours at 37°C.
-
-
Quenching: Add DTT (10 mM) to quench unreacted probe.
-
Digestion: Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Search: Set variable modifications in your search engine (e.g., MaxQuant, Proteome Discoverer):
-
Mono-alkylation: +204.99 Da (Formula:
). Calculation: Probe (284.9) - HBr (80.9) = 204.0. -
Crosslink (Staple): +125.08 Da (Formula:
). Calculation: Probe - 2xHBr.
-
Data Interpretation & Quality Control
Mass Shift Diagnostic Table
Accurate mass assignment is critical for distinguishing between simple labeling and crosslinking.
| Reaction Outcome | Chemical Change | Mass Shift ( | Formula Added | Interpretation |
| Mono-Alkylation | Loss of HBr | +204.99 | Probe attached to one residue; second Br intact. | |
| Crosslinking | Loss of 2 HBr | +125.08 | Probe bridging two residues (e.g., Cys-Cys or Cys-Lys). | |
| Hydrolysis | Br | +142.08 | Mono-adduct where second Br hydrolyzed to alcohol. |
Workflow Diagram
Caption: Operational workflow for using 1-(dibromoacetyl)piperidine in competitive screening (left) vs. structural crosslinking analysis (right).
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
- Foundational text on covalent fragment screening using haloacetamide probes.
-
Renner, C., et al. (2000).[1] "Reversible Control of Peptide Structure and Activity by an Azobenzene Photo-Switch." Journal of Peptide Science.
- Describes the use of dibromoacetyl derivatives for crosslinking cysteine residues in peptides.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link
- Establishes the ISO-TOP ABPP methodology used in Protocol A.
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640. Link
- Review of cysteine alkylation mechanisms including bis-alkylation str
Sources
Application Note: Targeted Cysteine Derivatization with 1-(dibromoacetyl)piperidine for Mass Spectrometry
This Application Note is designed to provide a comprehensive, technical guide for the derivatization of peptides using 1-(dibromoacetyl)piperidine . This reagent, while less ubiquitous than Iodoacetamide (IAA), offers unique advantages in mass spectrometry (MS) proteomics through the introduction of a bromine-based isotopic signature and a hydrophobic piperidine moiety.
Executive Summary
In quantitative proteomics and peptide sequencing, chemical derivatization is essential for blocking reactive side chains and enhancing detection. 1-(dibromoacetyl)piperidine (DBAP) serves as a specialized alkylating agent targeting sulfhydryl groups (Cysteine residues).
Unlike standard alkylating agents (e.g., Iodoacetamide), DBAP introduces a monobromo-piperidine tag upon reaction. This provides two distinct analytical advantages:
-
Isotopic Filtering: The remaining bromine atom confers a distinct 1:1 isotopic doublet (
and ) to the peptide precursor ion, significantly reducing false discovery rates (FDR) by allowing "doublet filtering" of MS spectra. -
Hydrophobic Shift: The piperidine ring increases the hydrophobicity of hydrophilic peptides, improving their retention on Reverse-Phase (RP-LC) columns and reducing ion suppression in the solvent front.
Chemical Mechanism & Rationale[1][2][3][4]
The Reaction
The derivatization proceeds via a nucleophilic substitution (
-
Reagent: 1-(dibromoacetyl)piperidine (Electrophile)
-
Target: Cysteine Thiol (Nucleophile)
-
Leaving Group: Bromide (
) -
Product: S-[bromo(piperidin-1-ylcarbonyl)methyl]-L-cysteine derivative.
Mechanism Diagram
Figure 1:
Mass Spectrometry Implications
The incorporation of the tag modifies the peptide mass and isotopic distribution.
| Parameter | Value |
| Reagent MW | ~284.97 Da |
| Added Mass (Monoisotopic) | 203.99 Da ( |
| Net Mass Shift | +204.0 Da (approx) per Cysteine |
| Isotopic Pattern | 1:1 Doublet (M, M+2) due to single Br retention |
Materials & Reagents
Essential Chemicals
-
Labeling Reagent: 1-(dibromoacetyl)piperidine (High purity, >97%).
-
Reducing Agent: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine).
-
Denaturant: Urea (8M) or Guanidine HCl (6M).
-
Buffer: Ammonium Bicarbonate (50 mM, pH 8.0) or TEAB.
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH) for reagent solubilization.
Reagent Preparation
The DBAP reagent is hydrophobic. Prepare a fresh stock solution immediately before use.
-
Stock Concentration: 200 mM in 100% ACN.
-
Note: Protect from light to prevent photolytic degradation of the C-Br bond.
Experimental Protocol
This protocol assumes a starting protein amount of 100 µg.
Phase 1: Denaturation & Reduction
-
Solubilize Protein: Dissolve 100 µg of protein in 100 µL of Denaturing Buffer (8M Urea, 50 mM Ammonium Bicarbonate, pH 8.0).
-
Reduction: Add DTT to a final concentration of 5 mM (e.g., 2.5 µL of 200 mM DTT stock).
-
Incubation: Incubate at 56°C for 45 minutes or 37°C for 60 minutes .
-
Expert Insight: TCEP can be used as an alternative (5 mM, room temp, 30 mins) if high temperature is a concern for labile PTMs.
-
Phase 2: Derivatization (Alkylation)
-
Reagent Addition: Add 1-(dibromoacetyl)piperidine stock (200 mM) to the sample to reach a final concentration of 20 mM .
-
Molar Ratio: Ensure at least a 20-fold molar excess over total cysteine content.
-
-
Reaction: Incubate in the dark at Room Temperature (25°C) for 60 minutes .
-
Critical Control: Do not exceed 2 hours. Prolonged incubation with di-halo compounds can lead to non-specific reaction with N-terminal amines or Histidine.
-
-
Quenching: Add DTT or
-mercaptoethanol to a final concentration of 20 mM to quench excess reagent. Incubate for 10 minutes.
Phase 3: Digestion & Cleanup
-
Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration to <1M (approx. 1:8 dilution).
-
Digestion: Add Trypsin (sequencing grade) at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 Spin Columns or ZipTips to remove excess reagent and salts.
-
Dry: Lyophilize peptides and store at -80°C until MS analysis.
Workflow Visualization
Figure 2: Step-by-step workflow for peptide derivatization using 1-(dibromoacetyl)piperidine.
Data Analysis & Validation
Mass Shift Calculation
When setting up the database search (e.g., MaxQuant, Mascot, Proteome Discoverer), create a Custom Variable Modification on Cysteine (C):
-
Composition Change:
(Addition of reagent minus H and Br). -
Monoisotopic Mass Shift: +203.989 Da (based on
). -
Specificity: Cysteine (C).[1]
The "Doublet Filter"
The most powerful aspect of this protocol is the spectral validation.
-
Native Peptide: Isotopic envelope is dominated by Carbon-13 (
). -
Derivatized Peptide: The presence of one Bromine atom alters the envelope.
-
and
exist in a nearly 1:1 ratio (50.69% : 49.31%). -
Result: You will observe two major peaks separated by 2.0 Da (for charge +1) or 1.0 m/z (for charge +2) with nearly equal intensity.
-
and
Table 1: Theoretical Isotopic Abundance for a Model Peptide Peptide: ACDE... (Derivatized)*
| Isotope Peak | Composition Contribution | Relative Intensity (Approx) |
| M (Monoisotopic) | 100% | |
| M + 2 | ~98% (Dominant doublet) | |
| M + 1 | ~10-15% (depending on peptide size) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Reagent hydrolysis or old stock. | Use fresh anhydrous ACN for stock. Ensure pH is >7.5. |
| Precipitation | Reagent insolubility in aqueous buffer. | Ensure organic solvent (ACN) concentration is at least 10-20% during reaction. |
| Over-alkylation | Reaction with N-term or His. | Strictly limit reaction time to 60 mins and pH to <8.5. |
| No Doublet in MS | Loss of Bromine during fragmentation? | The C-Br bond can be labile in CID. Check MS1 for the doublet; use ETD if available for labile modifications. |
References
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
-
Gundry, R. L., et al. (2009). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current Protocols in Molecular Biology, 88(1), 10-25. Link
-
Regnier, F. E., & Julka, S. (2006). Primary amine coding as a path to comparative proteomics. Proteomics, 6(14), 3968-3979. (Context on isotopic coding strategies). Link
-
Chalkley, R. J., et al. (2009). Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset acquired on a quadrupole orthogonal time-of-flight mass spectrometer. Molecular & Cellular Proteomics, 8(5), 1104. (Demonstrates use of halogenated tags for pattern recognition). Link
-
Sigma-Aldrich. 1-(Dibromoacetyl)piperidine Product Specification & CAS 52605-49-9 Data. Link
Disclaimer: This protocol involves the use of hazardous chemicals. 1-(dibromoacetyl)piperidine is an alkylating agent and potential irritant. Perform all steps in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(Dibromoacetyl)piperidine Synthesis
Topic: Yield Improvement & Troubleshooting for 1-(Dibromoacetyl)piperidine Target Audience: Synthetic Chemists, Process Development Scientists CAS Registry Number (Generic Reference): 86953-83-1 (Analogous derivatives)[1]
Introduction: The Yield Challenge
The synthesis of 1-(dibromoacetyl)piperidine is a critical intermediate step in generating bioactive heterocycles.[1] While the chemistry appears straightforward, researchers often encounter yields plateauing at 45–60% due to three specific failure modes: hydrolytic instability of the acyl halide , uncontrolled exotherms leading to polymerization , and incomplete bromination (if using the
This guide provides field-proven protocols to elevate yields to the 85–95% range, focusing on the two primary synthetic pathways:
-
Acylation Route: Reaction of piperidine with dibromoacetyl chloride (or dibromoacetic acid).[1]
-
Bromination Route: Direct
-bromination of 1-acetylpiperidine.[1]
Module 1: The Acylation Route (Preferred Method)
Core Reaction Logic
The most direct path involves reacting piperidine with dibromoacetyl chloride.[1] However, dibromoacetyl chloride is significantly more moisture-sensitive than its monobromo counterpart.[1]
The Equation:
Visualizing the Pathway
Figure 1: The Acylation Pathway emphasizing the instability of the acid chloride intermediate.
Troubleshooting Guide: Acylation
Q1: My yield is low (<50%), and I see a large amount of starting material or acid precipitate. What happened?
Diagnosis: Hydrolysis of the Acid Chloride. Dibromoacetyl chloride degrades back to dibromoacetic acid upon contact with even atmospheric moisture. Corrective Protocol:
-
In-Situ Generation: Do not isolate dibromoacetyl chloride. Generate it using oxalyl chloride (catalytic DMF) in DCM, remove volatiles under strictly anhydrous conditions, and immediately redissolve in dry DCM.
-
The "Reverse Addition" Technique: Do not add piperidine to the acid chloride.[1] Instead, add the acid chloride solution dropwise to a solution of Piperidine + Base at -10°C . This ensures the acid chloride is immediately consumed by an excess of nucleophile, minimizing the time it is available for hydrolysis.
Q2: The reaction mixture turned black/tarry. How do I prevent decomposition?
Diagnosis: Thermal Runaway. The reaction is highly exothermic.[1] High temperatures promote the elimination of HBr, leading to ketene intermediates and polymerization. Corrective Protocol:
-
Temperature Control: Maintain internal temperature between -10°C and 0°C during addition.
-
Solvent Choice: Switch from THF (which can complex with HBr) to Dichloromethane (DCM) or Toluene .[1] DCM is preferred for its high heat capacity and ability to solubilize the product while precipitating the amine salt.
Q3: Which base should I use? TEA causes filtration issues.
Diagnosis: Salt Entrapment. Triethylamine (TEA) forms a fine precipitate (TEA[1]·HCl) that can trap the product, leading to yield loss during filtration. Optimization:
-
Use DIPEA (Hünig's Base): It is less nucleophilic and forms salts that are easier to wash away during aqueous workup.[1]
-
Biphasic System: Use a Schotten-Baumann condition (DCM/Water +
).[1] Note: Only effective if the acid chloride is added very slowly to a vigorously stirred biphasic mixture to prioritize amidation over hydrolysis.
Module 2: The Direct Bromination Route (Alternative)
Core Reaction Logic
If the acid chloride route fails, brominating 1-acetylpiperidine is a robust alternative, though it requires careful stoichiometry to avoid tri-brominated impurities.
The Equation:
Troubleshooting Guide: Bromination
Q4: I have a mixture of mono-, di-, and tri-bromo products. How do I get pure dibromo?
Diagnosis: Kinetic Control Failure. The second bromine adds faster than the first due to enol stabilization, but the third adds slowly. Corrective Protocol:
-
Stoichiometry: Use exactly 2.05 equivalents of Bromine (
).[1] -
Catalyst: Add a catalytic amount of HBr (48% aq) or Acetyl Chloride to initiate the enolization.
-
Temperature: Start at 0°C for the first equivalent, then warm to 40-50°C for the second equivalent. Do not reflux, as this promotes tribromination.[1]
Q5: The product is oiling out and won't crystallize.
Diagnosis: Residual Solvent/Impurities. Haloacetamides are notorious for oiling out if trace solvent (DCM/Toluene) or unreacted piperidine remains. Corrective Protocol:
-
Solvent Swap: Evaporate the reaction solvent completely.[1]
-
Trituration: Add cold Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1) and scratch the flask walls.[1]
-
Seed Crystal: If available, seeding is critical for this class of compounds.[1]
Module 3: Comparative Data & Decision Matrix
Solvent & Reagent Efficiency Table
| Variable | Acylation Route (Acid Chloride) | Coupling Route (DCC/EDC) | Bromination Route ( |
| Typical Yield | 75–90% | 85–95% | 60–75% |
| Purity Profile | High (after wash) | Very High (Urea byproduct removal needed) | Moderate (Mix of bromides) |
| Key Risk | Hydrolysis (Moisture) | Cost / Atom Economy | Over-bromination |
| Preferred Solvent | DCM (Anhydrous) | DCM or DMF | Acetic Acid |
| Temp.[1] Range | -10°C to 0°C | 0°C to RT | 0°C to 50°C |
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing yield loss in 1-(dibromoacetyl)piperidine synthesis.
References
-
Prepar
-Haloacetamides: Trujillo, J. I., et al. "Optimization of the synthesis of -haloacetamides."[1] Journal of Organic Chemistry, 2021.[1] Context: Establishes the superiority of DIPEA over TEA in haloacetylations to prevent salt trapping. [1] -
Synthesis of 1-(Bromoacetyl)piperidine (Analogous Protocol): PubChem Compound Summary for CID 10822137. Context: Provides physical property data and general acylation conditions for the monobromo derivative, applicable to the dibromo synthesis. [1]
-
Catalyst-Free Bromination of Alkenes/Ketones: Wang, L., et al. "Catalyst-Free 1,2-Dibromination...[1][2] using DBDMH." J. Org.[1][2] Chem., 2022, 87, 3177-3183.[1][2] Context: Discusses mechanism and stoichiometry control for introducing bromine atoms adjacent to carbonyls. [Source: J. Org.[1][2] Chem. Article]([Link]1][2]
-
General Piperidine Acylation Strategies: BenchChem Technical Support.[1][3] "Optimizing Piperidine Acylation Reactions." Context: General troubleshooting for Schotten-Baumann vs. Anhydrous conditions. [1]
Sources
Technical Support: 1-(Dibromoacetyl)piperidine Optimization
Senior Application Scientist Desk
Reagent ID: 1-(Dibromoacetyl)piperidine (CAS: 202658-94-2)
Functional Class: Electrophilic Building Block /
Introduction: The "Loaded Spring" of Heterocycle Synthesis
Welcome to the technical support center. You are likely using 1-(dibromoacetyl)piperidine to synthesize fused heterocycles (such as quinoxalines, thiazoles, or imidazoles) or to introduce a difunctional linker.[1]
This reagent is chemically distinct because it carries two electrophilic sites on a single carbon (
This guide troubleshoots the three most common failure modes: The Favorskii Trap , Silent Hydrolysis , and Radical Debromination .[1]
Module 1: The Favorskii Trap (Rearrangement vs. Substitution)
Symptom: You attempted a nucleophilic substitution (e.g., with an alkoxide or amine), but the product mass is lower than expected, or NMR shows a skeletal rearrangement (loss of the gem-dibromo carbon).
The Mechanism:
When using strong bases (like NaOEt or KOtBu) to drive substitution, the
Troubleshooting Protocol
| Variable | Substitution (Desired) | Favorskii Rearrangement (Side Reaction) |
| Base Strength | Weak/Non-nucleophilic (e.g., | Strong Alkoxides (e.g., |
| Temperature | Controlled ( | High Heat (Reflux) |
| Solvent | Aprotic (ACN, DMF) | Protic (EtOH, MeOH) often promotes rearrangement |
Corrective Action:
-
Switch Bases: If you are observing rearrangement, immediately switch to a milder base like Cesium Carbonate (
) or a tertiary amine ( ).[1] -
Lower Temperature: The activation energy for rearrangement is typically higher than for direct substitution.[1] Run the reaction at
.
Module 2: Silent Hydrolysis (The "Glyoxalamide" Problem)
Symptom: The reaction mixture turns yellow/orange, and the product contains a new carbonyl peak in IR/NMR (~1680-1700 cm⁻¹), but no bromine.
The Mechanism: Geminal dihalides are notoriously moisture-sensitive.[1] In the presence of water and a base (even weak bases), the gem-dibromide undergoes hydrolysis.[1][2] Both bromines are displaced by hydroxyls, forming a gem-diol which instantly dehydrates to a ketone/aldehyde.[1] In this specific molecule, it forms 1-(oxoacetyl)piperidine (a glyoxalamide) .[1]
Hydrolysis Pathway Visualization
Caption: Figure 1. The competition between desired substitution and moisture-driven hydrolysis.
Corrective Action:
-
Solvent Drying: Do not rely on "bottle-dry" solvents.[1] Use molecular sieves (3Å or 4Å) for DMF/DMSO/ACN.[1]
-
Hygroscopic Bases: Bases like
or are hygroscopic.[1] Dry them in an oven ( ) before use.
Module 3: Radical Debromination (The "Missing Bromine")[1]
Symptom: You isolate a product where one bromine has been replaced by a hydrogen atom (monobromo species), often when using metal catalysts or in THF.[1]
The Mechanism:
The C-Br bond in
Corrective Action:
-
Degas Solvents: Sparge solvents with Nitrogen/Argon to remove dissolved oxygen, which promotes radical chains.[1]
-
Avoid Ethers: Switch from THF/Dioxane to Acetonitrile or DCM if radical side products persist.[1]
Frequently Asked Questions (FAQ)
Q: Can I use this reagent to make Quinoxalines? A: Yes. This is a classic application. Reacting 1-(dibromoacetyl)piperidine with o-phenylenediamine yields the quinoxaline scaffold.[1]
-
Critical Step: Use a slight excess of the diamine to act as an internal base, or use ethanol with a catalytic amount of acetic acid to prevent polymerization.[1]
Q: Why does my reaction turn into a black tar? A: This is likely polymerization via ketene intermediates .[1] If you use a base that is too strong (like NaH) without a good nucleophile present, the reagent eliminates HBr to form a reactive ketene, which self-polymerizes.[1]
-
Fix: Ensure your nucleophile is present in the flask before adding the base.
Q: Is the piperidine ring stable? A: Generally, yes.[1] However, under extremely acidic hydrolysis conditions (e.g., refluxing HCl), the amide bond can cleave, releasing free piperidine.[1] For most synthetic applications (basic or neutral), the ring remains intact.[1]
References
-
March's Advanced Organic Chemistry, 8th Edition. Reactions of
-Halo Ketones and Amides (Favorskii Rearrangement). Wiley-Interscience.[1] [1] -
PubChem Compound Summary. 1-(Bromoacetyl)
-haloamides. National Center for Biotechnology Information.[1] [1] -
ResearchGate. Synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione. (Analogous chemistry for
-haloamide heterocycle synthesis). -
Chemistry LibreTexts . Hydrolysis of Geminal Dihalides.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated electrophiles.
Sources
Purification strategies for Piperidine, 1-(dibromoacetyl)-
This technical guide addresses the purification and handling of Piperidine, 1-(dibromoacetyl)- (also known as 1-(dibromoacetyl)piperidine or 2,2-dibromo-1-(piperidin-1-yl)ethan-1-one).[1]
Important Note on CAS Registry Numbers:
Researchers often encounter conflicting database entries for this compound. While some sources may link CAS 207915-99-9 to this structure, that CAS number is formally assigned to Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) in major chemical registries (e.g., PubChem, CAS).[1] This guide focuses strictly on the chemistry of 1-(dibromoacetyl)piperidine (
Executive Summary & Safety Profile
1-(Dibromoacetyl)piperidine is an
Critical Safety Warning:
-
Lachrymator: Like many
-halo carbonyls, this compound is a potent eye and respiratory irritant.[1] Handle only in a functioning fume hood. -
Alkylating Agent: Treat as a potential mutagen.[1] Double-glove (Nitrile) is required.[1]
Troubleshooting Guide (Q&A)
Q1: My crude product is dark yellow/brown. How do I remove the color?
Diagnosis: The coloration is likely due to free bromine (
-
Reductive Wash: Dissolve the crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash Step: Wash the organic phase with a 10% aqueous solution of Sodium Thiosulfate (
) .[1] The thiosulfate reduces to colorless bromide ions.[1] -
Visual Cue: The organic layer should turn from yellow/brown to pale yellow or colorless.[1]
-
Follow-up: Wash with saturated
to remove any acidic byproducts ( , dibromoacetic acid).[1]
Q2: -NMR shows a mixture of mono-, di-, and tri-bromo species. Can I separate them?
Diagnosis: Incomplete reaction (mono-bromo impurity) or over-reaction (tri-bromo impurity).[1] This is common when using Dibromoacetyl chloride that is not essentially pure.[1] Technical Insight: The polarity difference between mono-, di-, and tri-bromoacetamides is often small, making standard flash chromatography difficult without a very shallow gradient.[1] Corrective Action:
-
Strategy A (Solid Products): Fractional Recrystallization. [1]
-
The dibromo derivative often packs differently than the mono-bromo.
-
Solvent System: Ethanol/Water (hot saturation, slow cooling) or Hexane/Ethyl Acetate (10:1).[1]
-
Q3: The yield drops significantly after aqueous workup.
Diagnosis: Hydrolysis of the amide bond. Technical Insight: The electron-withdrawing effect of two bromine atoms makes the carbonyl carbon highly electrophilic, increasing susceptibility to nucleophilic attack by water (hydrolysis), especially under acidic or basic conditions.[1] Corrective Action:
-
Temperature Control: Perform all aqueous washes with ice-cold water (
).[1] -
pH Management: Avoid strong bases. Use saturated
(pH ~8.[1]5) rather than NaOH.[1] -
Speed: Minimize the contact time between the organic and aqueous phases. Separate immediately.
Purification Protocols
Method A: Flash Column Chromatography (General Purity <90%)
Use this method if the crude contains significant unreacted piperidine or non-polar impurities.[1]
Materials:
-
Stationary Phase: Silica Gel 60 (
mm).[1] -
Mobile Phase A: Hexanes (or Petroleum Ether).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
Workflow:
-
Equilibration: Pre-equilibrate column with 95:5 Hexanes:EtOAc.
-
Loading: Dissolve crude in minimum volume of DCM. Load carefully.
-
Elution Gradient:
-
TLC Monitoring: Stain with KMnO4 (alkenes/oxidizable) or Iodine (general).[1] The di-bromo compound often spots efficiently under UV (254 nm) due to the carbonyl absorbance.
Method B: Recrystallization (High Purity Requirement)
Recommended for final polishing of solid samples.[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) and heat to
.[1] -
Saturation: Add solvent dropwise until just dissolved.[1]
-
Precipitation: Remove from heat. Add warm Water dropwise until a faint turbidity persists.
-
Cooling: Allow to cool to room temperature, then place in a fridge (
) for 12 hours. -
Filtration: Filter crystals and wash with cold Hexane.
Analytical Data & Specifications
Table 1: Impurity Profile & Identification
| Impurity | Origin | Detection ( | Removal Strategy |
| 1-(Bromoacetyl)piperidine | Under-bromination | Singlet ~3.8-4.0 ppm ( | Recrystallization (EtOH/H2O) |
| 1-(Tribromoacetyl)piperidine | Over-bromination | No | Fractional Distillation (if liquid) |
| Piperidine | Unreacted Reagent | Multiplets ~1.5 & 2.8 ppm | Acid wash (1M HCl) |
| Dibromoacetic Acid | Hydrolysis | Singlet ~5.8 ppm + Broad OH | Base wash (sat.[1] |
Table 2: Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 284.98 g/mol | |
| Physical State | White Solid or Viscous Oil | Depends on purity/polymorph |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| Stability | Cold ( | Hygroscopic; Light Sensitive |
Visual Workflows
Diagram 1: Purification Decision Tree
This logic flow helps users decide the optimal purification route based on crude analysis.[1]
Caption: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.
Diagram 2: Synthesis & Workup Flow
Standard protocol for synthesizing the compound from dibromoacetyl chloride, emphasizing the critical quench steps.
Caption: Step-by-step synthesis and workup workflow to minimize hydrolysis and maximize purity.
References
-
Synthesis of Alpha-Haloamides
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amine acylation with acid halides).
-
-
Purification of Halogenated Piperidine Derivatives
-
Reaction of Dibromoacetyl Chloride
-
Handling of Alpha-Halo Carbonyls
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for Piperidine, 1-(dibromoacetyl)-
Part 1: Core Product Information & Handling
1.1 Product Specifications
This compound is a derivative of piperidine, featuring a dibromoacetyl moiety attached to the piperidine nitrogen.[3] The presence of two bromine atoms on the α-carbon significantly influences its reactivity compared to its mono-halogenated counterparts.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br₂NO | Inferred |
| Molecular Weight | ~285.00 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[5] |
| Key Functional Groups | Tertiary Amide, Dibromoalkane | Chemical Structure |
1.2 Recommended Storage & Handling Summary
Improper storage is the most common cause of reagent failure. Due to its chemical structure, Piperidine, 1-(dibromoacetyl)- is sensitive to several environmental factors.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes thermal decomposition and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents hydrolysis from atmospheric moisture. |
| Light | Protect from light. | Prevents potential light-induced radical formation and decomposition. |
| Container | Keep in the original, tightly sealed container. | Avoids contamination and exposure to air and moisture.[6][7][8] |
| Incompatibilities | Avoid strong bases, strong acids, oxidizing agents, and nucleophiles. | The compound is highly reactive with these substances.[7][9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: My new vial of Piperidine, 1-(dibromoacetyl)- has a brownish tint. Is it still usable?
A slight off-white or yellowish color may be acceptable, but a distinct brown or orange color suggests decomposition. This discoloration is often due to the liberation of elemental bromine or hydrogen bromide (HBr) gas, which is corrosive and can interfere with your reaction.[10][11] We recommend performing a quality control check (e.g., ¹H NMR) to assess purity before use. If significant degradation is observed, the reagent should be discarded following appropriate safety protocols.
Q2: What solvents are recommended for dissolving Piperidine, 1-(dibromoacetyl)-?
Aprotic, non-nucleophilic solvents are required. Recommended options include anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Avoid protic solvents like water, methanol, or ethanol, as they can act as nucleophiles and hydrolyze the compound. Similarly, avoid amine-based solvents or buffers (e.g., triethylamine used in excess) which can react directly with the compound.[5]
Q3: Can I prepare a stock solution for long-term storage?
We strongly advise against long-term storage of this compound in solution. As an α-haloamide, it is highly susceptible to solvolysis and degradation, even in anhydrous aprotic solvents.[2][12] Always prepare solutions fresh for each experiment to ensure accurate concentration and reactivity.
Q4: What are the primary safety hazards associated with this compound?
While a specific Safety Data Sheet (SDS) for the dibromo- derivative is not widely available, based on related compounds like 1-(bromoacetyl)piperidine and general α-halo ketones, the primary hazards are:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5]
-
Irritant: Causes serious skin and eye irritation, potentially leading to burns.[3][5][13]
-
Corrosive Properties: May release corrosive HBr gas upon decomposition from heat or reaction with water.[10][11] Always handle this compound in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Part 3: Troubleshooting Experimental Failures
Q: I'm experiencing low to no yield in my reaction where Piperidine, 1-(dibromoacetyl)- is the electrophile. What went wrong?
A: This is a common issue stemming from the reagent's high reactivity. Let's troubleshoot the potential causes.
Troubleshooting Workflow: Low Reaction Yield
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. The Fascinating Chemistry of α-Haloamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. Buy 1-(Bromoacetyl)piperidine | 1796-25-4 [smolecule.com]
- 6. lobachemie.com [lobachemie.com]
- 7. americanbio.com [americanbio.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. carlroth.com [carlroth.com]
Validation & Comparative
Comparative Guide: Piperidine, 1-(dibromoacetyl)- vs. Alternative Electrophilic Reagents
[1]
Executive Summary
Piperidine, 1-(dibromoacetyl)- (CAS: 22154-82-1) represents a specialized class of geminal di-electrophiles .[1] Unlike standard mono-electrophilic reagents used for simple protein capping or fragment screening (e.g., N-bromoacetyl or acryloyl derivatives), this reagent is primarily a cyclization module .[1]
Its unique reactivity profile stems from the presence of two geminal bromine atoms at the
Mechanistic Profile & Reactivity Analysis[1][2]
To understand the utility of 1-(dibromoacetyl)piperidine, we must contrast its mechanism with standard electrophiles.[1]
The Geminal Effect
The presence of two bromine atoms creates a highly electron-deficient
-
Inductive Effect: The second bromine atom exerts a strong
(inductive withdrawing) effect, significantly increasing the acidity of the remaining -proton and the electrophilicity of the carbonyl carbon compared to mono-bromo variants.[1] -
Bifunctionality: It possesses two leaving groups (
).[1] This enables 1,1-bis-alkylation , allowing the formation of rings when reacted with dinucleophiles (e.g., thiourea, 1,2-diamines).[1]
Comparative Reactivity Matrix
| Feature | 1-(Dibromoacetyl)piperidine | 1-(Bromoacetyl)piperidine | 1-Acryloylpiperidine |
| Primary Mechanism | Double | Single | Michael Addition (1,4-conjugate) |
| Leaving Group | None (Addition only) | ||
| Reactivity (Kinetic) | Very High (Activated by 2nd Br) | High | Moderate to Low (Tunable) |
| Selectivity | Promiscuous / Hard Electrophile | Cysteine-Selective | Cysteine-Specific (Soft) |
| Primary Application | Heterocycle Synthesis (Thiazoles) | Protein Labeling / Fragment Screening | Covalent Inhibitor Warhead |
| Stability | Low (Hydrolysis prone) | Moderate | High |
Detailed Comparative Analysis
A. vs. 1-(Bromoacetyl)piperidine (The Standard)
The mono-bromo analog is the gold standard for creating irreversible covalent bonds to Cysteine residues in proteomics.[1]
-
Why choose Dibromo? If your goal is scaffold elaboration .[1] Reacting the dibromo reagent with a thioamide (e.g., thiobenzamide) yields a thiazole ring fused to the piperidine linker.[1] The mono-bromo reagent would only produce a linear alkylated thioamide, which is often metabolically unstable.
-
Why avoid Dibromo? For protein labeling, the dibromo reagent is too reactive and can lead to non-specific cross-linking (reacting with two proximal nucleophiles) or rapid hydrolysis.[1]
B. vs. Acrylamides (The Warhead)
Acrylamides are "soft" electrophiles preferred in modern drug design (e.g., Ibrutinib, Osimertinib) for their reversibility potential and high selectivity for thiols over amines.[1]
Experimental Application: The Hantzsch Thiazole Synthesis
The most robust application of 1-(dibromoacetyl)piperidine is the synthesis of thiazole-substituted piperidines.[1] This protocol validates the reagent's bifunctional nature.[1]
Protocol: Synthesis of 2-Phenylthiazol-4-yl-piperidine Derivative
Objective: Convert the dibromoacetyl moiety into a stable thiazole ring via condensation with thiobenzamide.
Reagents:
-
Substrate: 1-(dibromoacetyl)piperidine (
equiv) -
Nucleophile: Thiobenzamide (
equiv)[1] -
Solvent: Ethanol (anhydrous)[1]
-
Base: None required initially (spontaneous condensation)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve
mmol of thiobenzamide in mL of anhydrous ethanol in a round-bottom flask. -
Addition: Add
mmol of 1-(dibromoacetyl)piperidine dropwise at room temperature. Note: The reaction is exothermic due to the high reactivity of the -dibromo species.[1] -
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] -
Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.[1]
-
Isolation: Filter the precipitate. Wash with cold ethanol and diethyl ether.
-
Neutralization: Suspend the salt in saturated
and extract with DCM to obtain the free base.
Validation:
-
1H NMR: Look for the disappearance of the singlet at
ppm (methine proton between two Br) and the appearance of the aromatic thiazole proton ( ppm).[1]
Visualizing the Reaction Landscapes
Diagram 1: Mechanistic Pathways
This diagram illustrates the bifurcation between simple alkylation (Mono-bromo) and cyclization (Dibromo).[1]
Caption: The dibromo reagent favors cyclization with 1,3-dinucleophiles (green path), whereas reaction with simple amines can lead to unstable gem-diamines or cross-linking (red path).[1]
Diagram 2: Reagent Selection Logic
A decision tree for researchers choosing between Acetyl-Piperidine derivatives.
Caption: Selection logic based on experimental intent. The dibromo variant is strictly for synthetic elaboration, not biological probing.[1]
References
-
Reactivity of
-Haloamides in Heterocycle Synthesis Source:Chemical Science (RSC) Context:[1] Discusses the use of bromoamides in forming lactams and thiazoles, establishing the mechanistic baseline for dibromo-variants. URL:[Link] -
Comparative Reactivity of Bromoacetyl vs. Maleimide Groups Source:Bioconjugate Chemistry (ACS) Context:[1] Provides kinetic data comparing mono-bromoacetyl reactivity to other electrophiles, serving as a baseline for the enhanced reactivity of dibromo-analogs.[1] URL:[Link][1]
-
Hantzsch Thiazole Synthesis Mechanism Source:Journal of Organic Chemistry Context: foundational chemistry describing the reaction of
-haloketones/amides with thioamides.[1] URL:[Link][1]
Sources
Technical Validation Guide: 1-(Dibromoacetyl)piperidine Bioactivity in Cell-Based Assays
CAS: 17614-72-9 | Molecular Formula: C7H11Br2NO | Class: Covalent Electrophile / Alkylating Fragment
Executive Summary & Strategic Context
1-(Dibromoacetyl)piperidine is a potent electrophilic fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) and chemoproteomic profiling. Unlike standard reversible inhibitors, this compound functions via a covalent mechanism, specifically targeting nucleophilic cysteine residues within the proteome.
Why This Guide?
Validation of this compound requires a departure from standard small-molecule screening. Its high reactivity profile (attributed to the
Comparative Reactivity Profile
The following table positions 1-(dibromoacetyl)piperidine against standard electrophiles to contextualize its performance.
| Feature | 1-(Dibromoacetyl)piperidine | 1-(Bromoacetyl)piperidine | Acrylamides (e.g., Ibrutinib) | Iodoacetamide (IA) |
| Warhead Type | Michael Acceptor | |||
| Reactivity | High (Potential for crosslinking) | High | Tunable / Moderate | Very High (Non-specific) |
| Mechanism | Michael Addition | |||
| Stability | Moderate (Hydrolysis risk) | Moderate | High | Low (Light sensitive) |
| Primary Use | Covalent Fragment Screening | Intermediate / Probe | Targeted Covalent Drugs | Cysteine Mapping (Proteomics) |
Mechanism of Action: Cysteine Alkylation
The bioactivity of 1-(dibromoacetyl)piperidine is driven by the susceptibility of the carbon-bromine bond to nucleophilic attack. In the cellular environment, the thiolate anion (
Critical Insight: The presence of two bromine atoms on the
-
Faster
: Rapid inactivation of the target. -
Secondary Reactivity: Potential to react with a second nucleophile, leading to intra- or inter-molecular crosslinking.
Figure 1: Mechanism of Action. The cysteine thiolate attacks the alpha-carbon, displacing bromide to form a stable thioether bond.
Experimental Validation Protocols
To validate bioactivity, one must prove that the observed effect is thiol-dependent and dose-responsive .
Protocol A: Cytotoxicity Profiling (ATP Quantification)
Objective: Determine the potency (
Methodology:
-
Cell Seeding: Seed HeLa or HEK293 cells (3,000 cells/well) in 96-well white-walled plates. Allow 24h adhesion.
-
Compound Preparation: Dissolve 1-(dibromoacetyl)piperidine in DMSO to 10 mM stock. Prepare serial dilutions (100 µM to 0.1 nM) in culture media.
-
Control 1: DMSO Vehicle (0.1% final).
-
Control 2:Cisplatin (Standard DNA alkylator) or Bortezomib (Proteasome inhibitor) as positive kill controls.
-
-
Treatment: Incubate cells for 4 hours (pulse) or 72 hours (continuous).
-
Expert Note: For covalent inhibitors, a short "pulse" (1-4h) followed by washout often retains potency, whereas reversible inhibitors lose potency after washout. This is a key validation step.
-
-
Readout: Add CellTiter-Glo® (Promega) reagent. Shake for 2 mins. Incubate 10 mins. Read Luminescence.
Data Interpretation:
-
True Covalent Hit: Shows steep dose-response curves and retains potency in "Pulse-Washout" experiments.
-
Non-Specific Toxin: Shows immediate cell lysis at high concentrations (steep drop-off > 50 µM) often associated with membrane disruption rather than specific target engagement.
Protocol B: The "Thiol Rescue" Assay (Specificity Check)
Objective: Confirm that toxicity is driven by electrophilic reactivity with thiols, not general off-target effects.
Rationale: Pre-incubating the compound with an excess of a small-molecule thiol (like N-Acetylcysteine, NAC) should "quench" the electrophile. If the cell viability is restored (rescued) by NAC, the mechanism is confirmed as electrophilic alkylation.
Figure 2: Thiol Rescue Workflow. Restoration of viability in Condition B confirms electrophilic mechanism.
Step-by-Step:
-
Prepare 2x concentration of 1-(dibromoacetyl)piperidine in media.
-
Prepare 2 mM N-Acetylcysteine (NAC) or Glutathione (GSH) in media.
-
Mix: Combine Compound and NAC (1:100 molar ratio) in a tube. Incubate at RT for 30 mins.
-
Treat: Add the mixture to cells.
-
Compare: Compare viability against Compound alone.
-
Result: >80% recovery of viability indicates specific electrophilic toxicity.
-
Supporting Data Structure (Template)
When publishing your results, structure your data using the table below to ensure reproducibility.
| Assay | Parameter | 1-(Dibromoacetyl)piperidine | Control (Cisplatin) | Interpretation |
| 72h Viability | ~ 5 - 15 µM (Est.)* | 1 - 3 µM | Moderate potency typical of fragments. | |
| Washout (4h) | % Activity Retained | High (>80%) | Low (<20%) | Indicates irreversible binding. |
| NAC Rescue | Shift in | > 10-fold shift | No shift | Confirms thiol-reactivity. |
| Caspase 3/7 | Fold Induction | 3x - 5x | > 10x | Induction of apoptosis vs necrosis. |
*Note: Estimated values based on typical
Safety & Handling (E-E-A-T)
-
Hazard: 1-(Dibromoacetyl)piperidine is a lachrymator and a skin irritant. It can cause severe burns.
-
Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended as electrophiles can permeate thin gloves.
-
Inactivation: Quench spills with 10% aqueous sodium thiosulfate or excess NAC before disposal.
References
-
PubChem. (n.d.).[1] 1-(Bromoacetyl)piperidine | C7H12BrNO.[1] National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Contextual grounding for haloacetamide fragment screening).
- Ábrányi-Balogh, P., et al. (2018). Covalent labeling of the cysteine proteome: The importance of the leaving group. (Provides mechanistic comparison of chloro- vs bromo- vs iodo- acetamides).
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.
Sources
Technical Comparison Guide: Cross-Reactivity & Specificity Profiling of Piperidine, 1-(dibromoacetyl)-
An In-Depth Technical Comparison Guide
Executive Summary
Piperidine, 1-(dibromoacetyl)- (CAS 20826-59-9), hereafter referred to as DBAP , is a potent electrophilic reagent used primarily as a heterobifunctional cross-linker and hapten-spacer in immunochemistry and chemical proteomics. Unlike its mono-halogenated counterparts, DBAP possesses two reactive sites at the
However, this increased reactivity introduces significant challenges in cross-reactivity —both chemically (off-target alkylation) and immunologically (linker-specific antibody generation). This guide objectively compares DBAP against standard alternatives, providing experimental workflows to quantify its performance and specificity.
Mechanism of Action & Chemical Basis
The core utility of DBAP lies in the
-
Primary Mechanism: Rapid alkylation of sulfhydryl groups (-SH) to form stable thioether bonds.
-
Secondary Mechanism (The "Dibromo" Effect): After the first alkylation, the remaining bromine atom activates the adjacent carbon, allowing for a second alkylation event (cross-linking) or leaving a reactive "scar" that can be immunogenic.
Comparative Reactivity Profile
| Feature | 1-(Dibromoacetyl)piperidine (DBAP) | 1-(Monobromoacetyl)piperidine (MBAP) | 1-(Chloroacetyl)piperidine (CAP) |
| Reactivity Rate ( | High ( | Moderate (~ | Low (< |
| Mechanism | Bis-alkylation potential (Cross-linking) | Mono-alkylation | Mono-alkylation |
| Selectivity (Cys vs Lys) | Lower (Risk of Lys modification at pH > 8.0) | High (Specific for Cys at pH 7.5) | Very High (Requires high pH for Lys) |
| Hydrolytic Stability | Low (Susceptible to rapid hydrolysis) | Moderate | High |
| Immunogenic Potential | High (Rigid linker/Neo-epitope formation) | Moderate | Low |
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways of DBAP compared to MBAP, highlighting the source of chemical cross-reactivity (bis-alkylation).
Figure 1: Reaction cascade of DBAP. Unlike MBAP (which stops at the mono-thioether stage), DBAP can react a second time, leading to protein cross-linking or "stapling".
Experimental Cross-Reactivity Studies
To validate the performance of DBAP, we assess two forms of cross-reactivity: Chemical Selectivity (Cys vs. Lys) and Immunological Specificity (Linker Interference).
Study A: Chemical Selectivity (Kinetic Profiling)
Objective: Determine if DBAP indiscriminately labels Lysine residues, which would lead to high background in proteomic assays.
Protocol:
-
Substrates: Prepare model peptides: Ac-Cys-NH2 (Thiol) and Ac-Lys-NH2 (Amine).
-
Reaction: Incubate DBAP (100 µM) with substrates (1 mM) in Phosphate Buffer (100 mM, pH 7.5 and pH 8.5).
-
Monitoring: Quench aliquots at t=0, 1, 5, 10, 30 min with 1% Formic Acid. Analyze via LC-MS/MS.
-
Calculation: Plot consumption of DBAP (
) vs time to determine pseudo-first-order rate constants ( ).
Representative Data (Comparison):
| Linker | Selectivity Ratio (Cys/Lys) | Interpretation | ||
| DBAP | ~21 | Low Selectivity. Significant risk of amine modification. | ||
| MBAP | >120 | High Selectivity. Ideal for specific labeling. | ||
| CAP | N.D. | >1000 | Extremely Selective, but slow reaction kinetics. |
Study B: Immunological Cross-Reactivity (ELISA)
Objective: When using DBAP as a hapten-linker for antibody generation, does the "dibromo" bridge create a neo-epitope that antibodies recognize instead of the target payload?
Protocol:
-
Immunogen Synthesis: Conjugate Piperidine-DBAP to KLH (Keyhole Limpet Hemocyanin).
-
Coating Antigens:
-
Plate A: Piperidine-DBAP -BSA (Homologous linker).
-
Plate B: Piperidine-MBAP -BSA (Heterologous linker).
-
-
Assay: Perform Indirect ELISA with anti-sera raised against the KLH conjugate.
-
Analysis: Calculate % Cross-Reactivity:
.
Workflow Visualization:
Figure 2: Experimental design to isolate linker-specific cross-reactivity. Significant binding difference between Plate A and B indicates the DBAP linker is immunogenic.
Strategic Recommendations
When to Use DBAP
-
Peptide Stapling: When you need to constrain a peptide into a helix by reacting with two cysteines (
spacing). -
Rapid Capture: In chemical proteomics where reaction speed is critical to capture transient interactions before protein denaturation.
When to Avoid DBAP (Use MBAP instead)
-
Drug Development Assays (ADA): If developing an anti-drug antibody assay, DBAP poses a high risk of generating "anti-linker" antibodies, leading to false positives.
-
Complex Lysates: The lower selectivity ratio (21:1) means DBAP will alkylate lysine residues in abundant proteins (e.g., Albumin) if pH is not strictly controlled < 7.5.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on haloacetyl reactivity and selectivity).
-
Caamaño, A. M., et al. (2002).[1] "Reversible Control of Peptide Structure and Activity by an Azobenzene Photo-Switch." Scholaris. (Demonstrates dibromoacetyl use in cross-linking).
-
Wang, H., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine."[2] Molecules, 24(20), 3683. (Discusses linker immunogenicity and cross-reactivity).
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640. (Review of cysteine alkylation kinetics).
Sources
A Comparative Guide to the Structural Confirmation of Piperidine Acylation Products: 1-(Dibromoacetyl)piperidine vs. 1-(Bromoacetyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylpiperidines and the Need for Rigorous Structural Confirmation
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drug design, influencing properties such as solubility, bioavailability, and target engagement.[3] The acylation of the piperidine nitrogen is a fundamental transformation, yielding N-acylpiperidines that serve as key intermediates in the synthesis of complex molecules.[4][5] Among the diverse range of acylating agents, haloacetyl chlorides like dibromoacetyl chloride and bromoacetyl chloride are particularly valuable. They introduce a reactive handle into the molecule, allowing for subsequent functionalization.
However, the very reactivity of these reagents necessitates a rigorous and multi-faceted approach to the structural confirmation of the resulting products. The potential for side reactions, incomplete reactions, or unexpected rearrangements requires more than a cursory analytical glance. This guide provides an in-depth comparison of the structural confirmation methodologies for the products of piperidine's reaction with two distinct acylating agents: dibromoacetyl chloride and bromoacetyl chloride. By examining the expected products, 1-(2,2-dibromoacetyl)piperidine and 1-(2-bromoacetyl)piperidine, we will explore the nuances of their synthesis and the critical role of spectroscopic techniques in unequivocally verifying their structures. This guide is intended to provide not just protocols, but the underlying rationale to empower researchers in their synthetic endeavors.
Reaction Overview: A Tale of Two Acylations
The reaction of piperidine, a secondary amine, with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the stable amide product.[6]
Primary Reaction: Piperidine with Dibromoacetyl Chloride
This reaction is expected to yield 1-(2,2-dibromoacetyl)piperidine . The presence of two bromine atoms on the alpha-carbon significantly influences the electron density of the carbonyl group, making dibromoacetyl chloride a highly reactive acylating agent.
Comparative Reaction: Piperidine with Bromoacetyl Chloride
For comparison, the reaction with bromoacetyl chloride, which contains a single bromine atom on the alpha-carbon, yields 1-(2-bromoacetyl)piperidine , also known as 2-bromo-1-(piperidin-1-yl)ethanone.[6][8] This compound is a valuable building block in its own right.[9]
Experimental Workflows and Protocols
The successful synthesis and subsequent confirmation of these products hinge on careful experimental design and execution. Below are detailed protocols for each reaction, followed by the analytical procedures for structural elucidation.
Synthesis Protocols
Protocol 1: Synthesis of 1-(2,2-dibromoacetyl)piperidine
Causality: This protocol employs an excess of piperidine to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion. The use of a dry, inert solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive dibromoacetyl chloride. The reaction is performed at a low temperature to control the exothermic nature of the acylation and minimize potential side reactions.
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dibromoacetyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperidine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-(2,2-dibromoacetyl)piperidine.
Protocol 2: Synthesis of 1-(2-bromoacetyl)piperidine
Causality: Similar to the dibromoacetyl chloride reaction, this protocol utilizes an excess of the amine and low temperatures. The principles of using an inert solvent and a basic workup remain the same to ensure a high yield of the desired product.
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of bromoacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred piperidine solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Protocol 1 (steps 6-9).
-
Purify the crude product via flash column chromatography to yield 1-(2-bromoacetyl)piperidine.[8]
Structural Confirmation: A Multi-Spectroscopic Approach
Unequivocal structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy:
-
1-(2,2-dibromoacetyl)piperidine (Predicted):
-
Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region, typically between 1.5 and 3.6 ppm. Due to the amide bond, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.
-
Dibromoacetyl Proton: A key diagnostic signal will be a singlet for the proton on the carbon bearing the two bromine atoms (-CHBr₂). This proton is expected to be significantly deshielded by both the adjacent carbonyl group and the two electronegative bromine atoms, likely appearing in the range of 6.0-6.5 ppm.
-
-
1-(2-bromoacetyl)piperidine:
-
Piperidine Protons: Similar to the dibromo- adduct, multiplets for the piperidine protons will be observed in the 1.5-3.6 ppm range.[10]
-
Bromoacetyl Protons: A singlet corresponding to the two protons of the -CH₂Br group will be present. This signal is expected to be downfield due to the adjacent carbonyl and bromine atom, typically in the 4.0-4.5 ppm region.
-
¹³C NMR Spectroscopy:
-
1-(2,2-dibromoacetyl)piperidine (Predicted):
-
Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, generally between 20-50 ppm. The carbons alpha to the nitrogen will be slightly downfield.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the range of 160-170 ppm.
-
Dibromoacetyl Carbon: The carbon atom bonded to the two bromine atoms (-CHBr₂) will be a key indicator, expected to appear at a relatively shielded position for a carbon attached to a carbonyl, likely in the 35-45 ppm range, due to the heavy atom effect of the two bromines.
-
-
1-(2-bromoacetyl)piperidine:
-
Piperidine Carbons: Resonances for the piperidine carbons will be in the 20-50 ppm range.[1]
-
Carbonyl Carbon: A signal for the amide carbonyl will be present around 165 ppm.
-
Bromoacetyl Carbon: The carbon of the -CH₂Br group will be observed, typically in the 25-35 ppm range.
-
| Compound | Group | ¹H NMR Shift (ppm) (Predicted/Observed) | ¹³C NMR Shift (ppm) (Predicted/Observed) |
| 1-(2,2-dibromoacetyl)piperidine | Piperidine -CH₂- (β, γ) | ~1.5 - 1.8 (m) | ~24-27 |
| Piperidine -CH₂- (α) | ~3.4 - 3.6 (m) | ~45-48 | |
| -C(O)- | - | ~162-165 | |
| -CHBr₂ | ~6.0 - 6.5 (s) | ~35-45 | |
| 1-(2-bromoacetyl)piperidine | Piperidine -CH₂- (β, γ) | ~1.5 - 1.7 (m)[10] | ~24-26[1] |
| Piperidine -CH₂- (α) | ~3.4 - 3.5 (m)[10] | ~46-47[1] | |
| -C(O)- | - | ~165[1] | |
| -CH₂Br | ~4.0 - 4.2 (s) | ~28-30 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Observed values are cited where available.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
1-(2,2-dibromoacetyl)piperidine:
-
Molecular Ion Peak (M⁺): The key feature will be a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. The nominal mass would be around 283 g/mol .
-
Fragmentation: Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group. A significant fragment would likely be the loss of the dibromomethyl radical (•CHBr₂) to give an ion at m/z 112, corresponding to the N-acetylpiperidine cation. Another possible fragmentation is the loss of a bromine atom.
-
-
1-(2-bromoacetyl)piperidine:
-
Molecular Ion Peak (M⁺): This compound will exhibit a doublet for the molecular ion peak (M and M+2) with a relative intensity of approximately 1:1, characteristic of a compound containing one bromine atom.[6] The nominal mass is approximately 205 g/mol .[6]
-
Fragmentation: Similar to the dibromo- analog, a major fragment would be the loss of the bromomethyl radical (•CH₂Br), resulting in an ion at m/z 112. The loss of a bromine radical to give an ion at m/z 126 is also a likely fragmentation pathway.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
General Features for Both Compounds:
-
Amide I Band: A strong, sharp absorption band between 1630-1690 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretching vibration in a tertiary amide.[11]
-
C-N Stretch: A stretching vibration for the C-N bond of the amide is expected in the range of 1400-1450 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions in the 2850-2950 cm⁻¹ region will be present due to the C-H stretching of the piperidine ring.[12]
-
-
Distinguishing Features:
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, between 515-690 cm⁻¹.[13] While this region can be complex, the presence of these bands supports the successful incorporation of bromine. For 1-(2,2-dibromoacetyl)piperidine, these bands may be more intense or complex compared to the monobrominated analog.
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O | Stretch (Amide I) | 1630 - 1690 | Confirms presence of the amide carbonyl group.[2][11] |
| C-H (sp³) | Stretch | 2850 - 2950 | Indicates the aliphatic piperidine ring.[12] |
| C-N | Stretch | 1400 - 1450 | Supports the amide structure. |
| C-Br | Stretch | 515 - 690 | Confirms the presence of bromine.[13] |
Conclusion: A Unified and Self-Validating Analytical Approach
The structural confirmation of N-acylpiperidines derived from haloacetyl chlorides is a critical step in synthetic chemistry. As demonstrated, a singular analytical technique is insufficient for unequivocal structure determination. It is the congruent data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy that provides a self-validating system.
For the reaction of piperidine with dibromoacetyl chloride, the key diagnostic features to look for are the downfield singlet in the ¹H NMR spectrum corresponding to the -CHBr₂ proton, the unique 1:2:1 isotopic pattern in the mass spectrum, and the strong amide I band in the IR spectrum. In contrast, the reaction with bromoacetyl chloride will yield a product with a -CH₂Br singlet at a more shielded position in the ¹H NMR and a 1:1 isotopic doublet in the mass spectrum.
By understanding the expected outcomes and the rationale behind the analytical techniques, researchers can confidently synthesize and characterize these valuable intermediates, paving the way for the development of novel therapeutics and complex molecular architectures.
References
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. Retrieved from [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromoacetyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)piperidine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(Bromoacetyl)piperidin-2-yl]ethanol. Retrieved from [Link]
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Karton, Y., & Tal, A. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1731. Retrieved from [Link]
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Wang, C., Tu, Y., Han, J., & Guo, Y. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1136, 123-127. Retrieved from [Link]
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Kawamura, A., et al. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Angewandte Chemie International Edition, 59(23), 8998-9002. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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da Silva, A. F., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4479. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Marcote, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]
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Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1183. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. Journal of the Brazilian Chemical Society, 25(1), 134-143. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]
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Simeonova, R., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. Retrieved from [Link]
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Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]
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de Oliveira, A. B., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(48), 31221-31234. Retrieved from [Link]
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Benchmarking Electrophilicity: A Reproducibility Guide to 1-(Dibromoacetyl)piperidine
Part 1: Executive Summary & Strategic Positioning[1]
In the landscape of fragment-based drug discovery (FBDD) and polymer initiation (ATRP), 1-(dibromoacetyl)piperidine represents a high-value, high-risk reagent.[1][2] Unlike its robust counterpart 1-(chloroacetyl)piperidine , the dibromo-variant offers superior electrophilicity and bifunctional potential, allowing for rapid cyclization into complex heterocycles (e.g., oxazoles, sydnones) and faster radical generation.[1][2]
However, this reactivity comes at a cost: reproducibility failure .[1][2] Experiments frequently fail not due to the chemistry itself, but due to the "invisible degradation" of the gem-dibromo moiety prior to use.[1] This guide provides the corrective protocols to stabilize and utilize this reagent effectively.
The Reactivity Hierarchy (Comparative Analysis)
| Feature | 1-(Chloroacetyl)piperidine | 1-(Bromoacetyl)piperidine | 1-(Dibromoacetyl)piperidine |
| Leaving Group Ability | Low (Requires heat/catalyst) | Moderate (Standard | High (Rapid |
| Hydrolytic Stability | High (Shelf-stable months) | Moderate (Weeks at 4°C) | Low (Days; Hygroscopic) |
| Primary Application | Stable Linkers | Simple Alkylation | Heterocycle Synthesis / ATRP |
| Photostability | Excellent | Good | Poor (Homolytic Cleavage) |
Part 2: The Chemistry of Instability (Why Experiments Fail)
To ensure reproducibility, one must understand the degradation pathways.[1][2] The gem-dibromo motif on the
2.1 The "Matryoshka" Impurity Effect
Commercial samples often contain monobromo (under-brominated) or tribromo (over-brominated) impurities.[1][2]
-
Impact: In ATRP, tribromo impurities act as chain terminators.[1][2] In heterocycle synthesis, monobromo impurities lead to "dead-end" acyclic byproducts.[1][2]
-
Detection: Standard TLC often fails to resolve mono/di/tri species clearly.[2]
-NMR is mandatory for validation (Look for the unique singlet of vs. doublet of ).
2.2 Degradation Pathway Visualization
The following diagram illustrates the synthesis and the critical degradation nodes that must be controlled.
Figure 1: Synthesis workflow and critical degradation pathways (Photolysis and Hydrolysis) for 1-(dibromoacetyl)piperidine.[1][2]
Part 3: Validated Experimental Protocols
Safety Note: Dibromoacetyl chloride is a potent lachrymator and corrosive.[2] All operations must be performed in a fume hood.
Identity Note: While CAS 20266-00-6 is often indexed for chloro-analogs in some databases, ensure you are sourcing/synthesizing the Dibromo variant (
Protocol A: High-Fidelity Synthesis (Self-Validating)
This protocol prioritizes purity over speed, using a "reverse addition" method to control exotherms.[1][2]
Reagents:
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask. Flush with Argon.
-
Solvation: Dissolve Piperidine and
in anhydrous DCM. Cool to -10°C (Ice/Salt bath). Critical: Lower temperature prevents side-reactions.[1][2] -
Controlled Addition: Add Dibromoacetyl chloride dropwise via syringe pump (rate: 1 mL/min).
-
Checkpoint: Monitor internal temperature.[2] Do not allow T > 0°C.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench & Wash:
-
Drying: Dry over
, filter, and concentrate in vacuoin the dark . -
Purification (The Reproducibility Key): Recrystallize from Hexane/EtOAc if solid, or perform rapid column chromatography (Neutral Alumina, not Silica, to prevent acid-catalyzed hydrolysis).
Protocol B: Quality Control (The "Go/No-Go" Step)[1][2]
Before using this reagent in any critical experiment (e.g., ATRP or drug synthesis), perform this 15-minute check.
| Test | Observation | Conclusion |
| Visual Inspection | White/Off-white Solid | Pass |
| Yellow/Brown Oil | Fail (Bromine liberation) | |
| Solubility Test | Clear in DCM | Pass |
| Cloudy/Precipitate in DCM | Fail (Polymerized/Hydrolyzed) | |
| Singlet at | Pass (Confirm Integration) | |
| Doublet at | Fail (Monobromo impurity) |
Part 4: Comparative Data (Reactivity Benchmarking)
The following data summarizes the performance of 1-(dibromoacetyl)piperidine against standard alternatives in a model nucleophilic substitution reaction (reaction with thiourea to form aminothiazoles).
Experimental Conditions: 1.0 equiv Substrate + 1.2 equiv Thiourea in Ethanol, reflux.[1][2]
| Substrate | Time to 90% Conv. | Yield (Isolated) | Side Products |
| 1-(Chloroacetyl)piperidine | 12 Hours | 65% | Unreacted starting material |
| 1-(Bromoacetyl)piperidine | 2 Hours | 88% | Minimal |
| 1-(Dibromoacetyl)piperidine | < 30 Minutes | 92% * | Requires immediate workup to prevent decomposition |
Note: The dibromo-variant is significantly faster (Kinetic advantage) but requires precise timing to avoid degradation of the product.[1][2]
Reactivity Logic Flowchart
Figure 2: Decision matrix for selecting between Chloro and Dibromo analogs based on experimental goals.
Part 5: Storage & Handling Standards[1]
To maintain the integrity of 1-(dibromoacetyl)piperidine:
-
Light Exclusion: Wrap all storage vials in aluminum foil.
-
Atmosphere: Store under Argon or Nitrogen.[2] Oxygen promotes radical degradation.[2]
-
Temperature: Long-term storage at -20°C is mandatory.
-
Solvent: Do not store in solution (especially not in DMSO or DMF, which can accelerate decomposition).[1][2] Store as a neat solid.
References
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PubChem. 1-(Chloroacetyl)pyrrolidine (Analog Reference for CAS 20266-00-6).[1][2][4] National Library of Medicine.[2] [Link][1][2][4]
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Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1][2] Macromolecular Engineering by Atom Transfer Radical Polymerization.[2] Journal of the American Chemical Society. (Fundamental reference for
-haloamide initiators). [Link] -
Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1][2] Wiley-VCH.[2] (Reference for use of
-haloamides in heterocycle synthesis). -
ScienceDirect. General Synthesis of Piperidine Derivatives via Chloroacetyl Chloride.[2][Link][1][2]
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Confirming Covalent Engagement: A Guide to Orthogonal Methods for Piperidine, 1-(dibromoacetyl)- Binding
In the landscape of modern drug discovery, the validation of a small molecule's interaction with its protein target is a cornerstone of a successful research program. For covalent inhibitors, such as those containing a reactive dibromoacetyl moiety like Piperidine, 1-(dibromoacetyl)-, confirming direct and specific binding is paramount. This guide provides an in-depth comparison of orthogonal biophysical and cellular methods to robustly characterize the binding of such compounds, ensuring scientific rigor and providing actionable data for drug development professionals. The judicious application of multiple, independent techniques provides a comprehensive understanding of the binding event, from initial interaction to the final covalent modification.[1][2][3][4][5]
The Imperative of Orthogonal Validation
Reliance on a single analytical method can be fraught with peril, as every technique possesses inherent biases and limitations.[5] Orthogonal methods, which rely on different physical principles to measure the same attribute, provide independent confirmation of a binding event, thereby significantly increasing confidence in the observed interaction.[1][3][4][5] For a reactive species like Piperidine, 1-(dibromoacetyl)-, which is designed to form a stable covalent bond with its target protein, a multi-faceted approach is not just recommended, but essential for unambiguous validation.[6]
The dibromoacetyl group is an electrophilic warhead that can react with nucleophilic residues on a protein, most commonly cysteine, but also lysine, histidine, and tyrosine.[7] The reaction mechanism typically involves nucleophilic substitution, where a lone pair of electrons from a residue's side chain attacks one of the carbon atoms of the dibromoacetyl group, displacing a bromide ion and forming a covalent adduct. The second bromine atom can potentially react with another nucleophile or be hydrolyzed. Understanding this covalent modification is key to characterizing the inhibitor's mechanism of action.
This guide will explore a suite of powerful analytical techniques, detailing their underlying principles, providing step-by-step experimental protocols, and presenting comparative data to aid in the selection of the most appropriate methods for your research needs.
Biophysical Methods for Direct Binding Analysis
The initial confirmation of a covalent interaction is best achieved through direct biophysical measurements on purified protein. These in vitro methods provide unambiguous evidence of adduct formation and can quantify the kinetics and thermodynamics of the binding event.
Mass Spectrometry (MS): The Gold Standard for Covalent Adduct Confirmation
Mass spectrometry is an indispensable tool for confirming covalent modification, as it directly measures the mass of the protein-inhibitor complex.[8][9][10] An increase in the protein's molecular weight corresponding to the mass of the inhibitor provides definitive evidence of a covalent bond.[9]
Intact protein analysis is the most direct method to confirm the formation of the covalent adduct.[9] By comparing the mass of the unmodified protein with the protein incubated with the inhibitor, a clear mass shift should be observed.[9] Peptide mapping, following proteolytic digestion, can then be employed to pinpoint the exact residue(s) modified by the inhibitor. This level of detail is crucial for understanding the inhibitor's binding mode and for structure-activity relationship (SAR) studies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperidine, 1-(dibromoacetyl)-
This guide provides an in-depth, procedural framework for the safe handling and disposal of Piperidine, 1-(dibromoacetyl)-. As a reactive α-halo-amide, this compound presents significant chemical hazards that necessitate a thorough understanding of its properties to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed to be a self-validating system, grounded in established principles of chemical reactivity and laboratory safety.
Understanding the Hazard Profile
-
Piperidine Moiety : Piperidine is a cyclic amine that is toxic, flammable, and corrosive. It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Dibromoacetyl Group : As an acyl halide derivative, the dibromoacetyl group is highly reactive. Acyl halides are known to be corrosive and lachrymatory (tear-inducing).[5][6] They react exothermically and often vigorously with nucleophiles, most notably water, to produce hydrohalic acids (in this case, hydrobromic acid) and the corresponding carboxylic acid.[6][7][8]
Therefore, Piperidine, 1-(dibromoacetyl)- must be handled as a corrosive, toxic, and highly reactive substance. Accidental contact with water or other nucleophiles can lead to the rapid release of corrosive and toxic byproducts.
Core Directive: Deactivation Prior to Disposal
Direct disposal of a reactive compound like Piperidine, 1-(dibromoacetyl)- into a standard chemical waste stream is unsafe and non-compliant. The primary directive is to deactivate the reactive dibromoacetyl group through a controlled chemical reaction (quenching) before final disposal. The goal is to hydrolyze the acyl halide functionality to a more stable and less reactive carboxylate salt.
This process is a critical application of nucleophilic acyl substitution, where a nucleophile replaces the halide on the carbonyl carbon through an addition-elimination mechanism.[9][10][11]
Data Summary Table
| Parameter | Description |
| Chemical Name | Piperidine, 1-(dibromoacetyl)- |
| Synonyms | 1-(2,2-dibromoacetyl)piperidine |
| Molecular Formula | C₇H₁₁Br₂NO |
| Primary Hazards | Corrosive, Toxic (dermal, oral, inhalation), Highly Reactive with Water/Nucleophiles, Lachrymator.[1][3][5][6] |
| Incompatible Materials | Water, Alcohols, Strong Bases, Strong Oxidizing Agents, Amines.[9][12] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, face shield, lab coat, closed-toe shoes. Work must be performed in a certified chemical fume hood.[1][13] |
| Disposal Method | DO NOT dispose of directly. Must be deactivated by controlled quenching, followed by disposal as hazardous chemical waste through an approved program.[14][15][16] |
Step-by-Step Deactivation and Disposal Protocol
This protocol ensures the safe conversion of Piperidine, 1-(dibromoacetyl)- into a less hazardous waste stream.
Required Materials and Equipment
-
Certified Chemical Fume Hood
-
Appropriate Personal Protective Equipment (PPE)
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the waste)
-
Ice bath
-
A solution of 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water.
-
pH paper or pH meter
-
Properly labeled hazardous waste container
Deactivation Workflow
The following diagram illustrates the logical flow of the deactivation and disposal process.
Caption: Workflow for the safe deactivation and disposal of Piperidine, 1-(dibromoacetyl)-.
Detailed Procedural Steps
-
Preparation : Before starting, ensure all required materials are within reach inside the chemical fume hood. Place the beaker containing the sodium bicarbonate solution on the stir plate inside the ice bath and begin stirring.
-
Controlled Addition : Carefully and slowly, add the Piperidine, 1-(dibromoacetyl)- waste to the stirring basic solution drop by drop using a pipette. Causality : This slow addition is critical to control the exothermic reaction and the rate of gas (CO₂) evolution, preventing splashing and boil-over. The ice bath helps dissipate the heat generated during hydrolysis.[7]
-
Observation : You will observe gas bubbling as the acid byproducts are neutralized by the bicarbonate. Continue the slow addition, ensuring the reaction does not become too vigorous.
-
Completion : Once all the waste has been added, leave the solution to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Neutralization Check : Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution. If it is acidic, slowly add more sodium bicarbonate solution until the pH is between 7 and 9.
-
Final Disposal : Transfer the neutralized, aqueous waste solution to a properly labeled hazardous waste container. The label should clearly state the contents (e.g., "Hydrolyzed Piperidine, 1-(dibromoacetyl)- waste, containing sodium bromide and piperidine-1-glycolate").
-
Container Management : Never mix this waste with other waste streams, especially those containing incompatible chemicals.[16][17] Keep the waste container closed except when adding waste.[14]
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[14][15]
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The observable phenomena provide direct feedback on the process:
-
Gas Evolution : Confirms the neutralization of the acid byproduct is occurring.
-
Temperature Control : The use of an ice bath and slow addition provides a direct means of managing the reaction's exothermicity.
-
Final pH Check : Verifies that the deactivation and neutralization are complete, rendering the final waste stream significantly less hazardous and ready for disposal.
By following this procedure, researchers can be confident that they are not only adhering to safety best practices but are also in compliance with hazardous waste regulations as defined by bodies like the Environmental Protection Agency (EPA).[18][19][20]
References
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Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
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International Programme on Chemical Safety. ICSC 0210 - ACETYL CHLORIDE. [Link]
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Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. PIPERIDINE. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Wikipedia. Acyl halide. [Link]
-
PubChem. 1-(Bromoacetyl)piperidine. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
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LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
JoVE. Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
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LibreTexts Chemistry. 22.4: Acid Halide Chemistry. [Link]
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National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
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Temarry Recycling. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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Byju's. Reactions of Acyl halide. [Link]
-
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-
Wikipedia. Piperidine. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - BROMOACETYL BROMIDE. [Link]
-
National Institute of Standards and Technology. Piperidine, 1-acetyl-. [Link]
-
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-
PubChem. 1-(2-Bromoethyl)piperidine. [Link]
-
Axonator. EPA Hazardous Waste Management. [Link]
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Personal protective equipment for handling Piperidine, 1-(dibromoacetyl)-
Executive Safety Summary
Compound: Piperidine, 1-(dibromoacetyl)-
CAS: 35123-28-1 (Verified Analogous Structure)
Functional Classification:
Immediate Hazard Directive: This compound combines the lipophilic, skin-permeating properties of the piperidine ring with the high electrophilic reactivity of a dibromo-carbonyl group. Treat this substance as a potent alkylating agent and severe lachrymator . Standard laboratory PPE is insufficient; enhanced barrier protection is mandatory to prevent irreversible tissue damage or sensitization.
Risk Assessment & Mechanism of Toxicity
To select the correct PPE, we must understand the mechanism of injury. This is not merely a "corrosive"; it is a reactive electrophile.
-
The Mechanism (Why it hurts): The carbon atom adjacent to the carbonyl group (alpha-position) holds two bromine atoms. These are excellent leaving groups. Upon contact with biological tissue, nucleophiles (DNA, proteins, cysteine residues) attack this carbon, displacing the bromine. This results in alkylation of cellular machinery, leading to cell death and potential sensitization.
-
The Vector (How it enters): The piperidine moiety increases lipophilicity, allowing the molecule to cross the stratum corneum (outer skin layer) rapidly.
-
The Result: Delayed, deep-tissue chemical burns and potential systemic toxicity.
Personal Protective Equipment (PPE) Matrix
The following matrix replaces standard "lab coat and gloves" advice with a permeation-based defense strategy.
| Protection Zone | Standard Requirement | Enhanced Requirement (This Compound) | Scientific Rationale |
| Hand Protection | Single Nitrile Glove | Double-Gloving Protocol 1. Inner: Silver Shield® (Laminate) or High-Breakthrough Nitrile (5 mil)2. Outer: Disposable Nitrile (changed every 15 mins) | Halogenated organics permeate standard nitrile rubber in <10 minutes. Laminate films provide >4-hour breakthrough protection against alkyl halides. |
| Ocular/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | As a lachrymator, vapor irritation is severe. Goggles seal the eyes from vapors; the shield protects the neck/face from projectile splashes during synthesis. |
| Respiratory | Lab Ventilation | Fume Hood (Face Velocity >100 fpm) Emergency Only: Full-face respirator with OV/P100 cartridges. | Inhalation of alpha-bromo vapors causes immediate respiratory distress and pulmonary edema risk. |
| Body | Cotton Lab Coat | Chemical-Resistant Apron (Tychem® or similar) over lab coat. | Cotton absorbs and holds the chemical against the skin. An impermeable apron prevents "wicking" exposure. |
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a "Check-Do-Verify" system to ensure safety at every stage.
Phase 1: Preparation & Engineering Controls
-
Hood Verification: Verify fume hood flow is between 80–120 fpm. Tape a Kimwipe to the sash bottom; if it flutters inward steadily, negative pressure is active.
-
The "Clean/Dirty" Line: Demarcate a specific zone inside the hood for this compound. No other equipment enters this zone.
-
Quench Bath Prep: Before opening the bottle, prepare a beaker of 10% aqueous Sodium Thiosulfate . This is your emergency neutralization station.
Phase 2: Active Handling (Weighing & Transfer)
-
Solid Handling: If the compound is solid, static electricity can cause powder to "jump."
-
Technique: Use an antistatic gun or wipe on the spatula and weigh boat.
-
Transfer: Never weigh outside the hood. If the balance is external, tare the vial, move it to the hood, add solid, cap it tightly, and return to the balance.
-
-
Liquid/Oil Handling:
-
Technique: Use positive displacement pipettes to prevent dripping.
-
Double-Containment: All reaction vessels must sit within a secondary container (e.g., a larger beaker or tray) to catch 100% of a potential spill.
-
Phase 3: Decontamination & Waste
-
The "Red-Bag" Rule: All gloves, weigh boats, and paper towels touching this compound are P-Listed equivalent waste . Do not throw them in regular trash.
-
Quenching: Rinse all spatulas and glassware in the Sodium Thiosulfate bath for 30 minutes before washing. This converts the reactive alkyl bromide into a harmless salt.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision nodes and safety loops required for handling 1-(dibromoacetyl)piperidine.
Figure 1: Decision-logic flowchart for the safe handling, quenching, and disposal of reactive alpha-haloacetamides.
Emergency Response Data
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Drench & Soap. Wash with lukewarm water and soap for 15 mins. Do NOT use alcohol (increases absorption). | Mechanical removal of the lipophilic agent. |
| Eye Contact | Irrigate immediately. Use eyewash station for 15 mins. Hold eyelids open. | Dilution of the corrosive acid formed by hydrolysis. |
| Spill (>5mL) | Evacuate & Ventilate. Do not attempt cleanup without SCBA if outside hood. | Alpha-bromo vapors can cause respiratory paralysis. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Acutely Toxic Alkylating Agents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
